molecular formula C4H4N2O2 B090782 5-Hydroxypyrimidin-4(3H)-one CAS No. 15837-41-9

5-Hydroxypyrimidin-4(3H)-one

Cat. No.: B090782
CAS No.: 15837-41-9
M. Wt: 112.09 g/mol
InChI Key: URCOLWAKIPNTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyrimidin-4(3H)-one is a pyrimidinone derivative that serves as a privileged scaffold in medicinal chemistry research. Its core structure is of significant interest for the development of novel therapeutic agents, particularly in the antiviral field. Scientific studies have identified this compound and its substituted analogues as effective inhibitors of the influenza A virus endonuclease . This mechanism targets the PA subunit of the viral RNA polymerase, a key enzyme in the virus's replication cycle, making it a promising candidate for the development of new anti-influenza drugs . The compound is recognized for its ability to function as a bimetal chelating ligand, binding to the active site of the enzyme and inhibiting its cap-snatching activity, which is essential for viral mRNA synthesis . Researchers value this compound for exploring structure-activity relationships (SAR) in the design of endonuclease inhibitors. As a versatile chemical building block, it is also used in various other synthetic and pharmacological investigations. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCOLWAKIPNTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329157
Record name 5-Hydroxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15837-41-9
Record name 5-Hydroxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Fundamental Chemical Properties of 5-Hydroxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties of 5-Hydroxypyrimidin-4(3H)-one, a heterocyclic organic compound. Due to its structural similarity to nucleobases like thymine and uracil, this pyrimidine derivative and its analogs are of interest in medicinal chemistry and drug development. This guide consolidates available data on its physicochemical properties, tautomerism, and synthesis, and provides standardized experimental protocols for its characterization.

Chemical Structure and Tautomerism

This compound is a pyrimidine ring substituted with a hydroxyl group at position 5 and a carbonyl group at position 4. A critical feature of this molecule is its existence in multiple tautomeric forms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The keto-enol tautomerism is a key equilibrium for hydroxypyrimidines.[1][2] In the solid state, the keto tautomer (pyrimidin-4-one) is often favored.[2] The principal tautomeric forms are illustrated below.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for the related isomer, 5-Hydroxypyrimidine, is presented below. It is crucial to note that these properties may differ for the this compound tautomer. The data is compiled from chemical databases and supplier information.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₄N₂O[3]
Molecular Weight 96.09 g/mol [3]
Melting Point 212-214 °C[3]
Boiling Point (Predicted) 227.2 ± 13.0 °C[3]
pKa (Predicted) 6.60 ± 0.10[3]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol, Water[3]
Physical Form Solid (Light Beige to Beige)[3]

Table 2: Spectroscopic Data for 4-Hydroxypyrimidine

Spectrum TypeKey Peaks / Shifts (δ)Source
¹H NMR (DMSO-d₆) δ 10.45 (br s, 1H), 8.67 (s, 1H), 8.34 (s, 2H)[3]
¹³C NMR Data for derivatives available, not for parent compound[4][5]
InChI InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H[3]
SMILES C1=NC=C(O)C=N1[3]

Synthesis and Reactivity

The synthesis of hydroxypyrimidines can be achieved through various routes. A common strategy involves the condensation of a β-ketoester with an amidine.[6] Another established method is the reaction of a β-ketoester with thiourea, followed by desulfurization.[6] A general workflow for a multi-step synthesis is outlined below, which is a common paradigm in the development of novel pyrimidine derivatives.[7][8]

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, Amidine) Condensation Condensation Reaction Start->Condensation Cyclization Ring Closure / Cyclization Condensation->Cyclization Intermediate Crude Pyrimidine Intermediate Cyclization->Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, MS, MP) Product->Analysis Verify Structure & Purity

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Derivatives of this compound have been synthesized and evaluated as inhibitors of the influenza A endonuclease, highlighting the therapeutic potential of this scaffold.[4][9] These studies indicate that the core structure acts as a bimetal chelating ligand in the enzyme's active site.[9]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physicochemical properties of this compound.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[10][11]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[10]

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[12]

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.[12]

  • Accurate Determination: Begin heating again, but reduce the heating rate to 1-2 °C per minute as the temperature approaches the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0 °C.

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[13]

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[14]

  • Solution Preparation:

    • Prepare a solution of the compound with a known concentration (e.g., 1 mM) in water or a suitable co-solvent.[14]

    • Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[14]

  • Titration Procedure:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • If determining the pKa of an acidic proton, titrate by adding small, precise increments of the strong base. If determining the pKa of a basic site, titrate with the strong acid.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the flat buffer region of the curve.[15]

    • Perform the titration in triplicate to ensure reproducibility.[14]

The equilibrium or thermodynamic solubility method is considered the "gold standard" for determining the intrinsic solubility of a compound.[16]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a relevant aqueous buffer, e.g., PBS at pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[16]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

References

5-Hydroxypyrimidin-4(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth overview of the physical characteristics, relevant experimental data, and biological significance of 5-Hydroxypyrimidin-4(3H)-one. This pyrimidinone derivative and its analogs are of significant interest, particularly in the field of antiviral drug discovery.

Core Physical and Chemical Data

This compound exists in tautomeric equilibrium with 4,6-dihydroxypyrimidine. Consequently, the physical and chemical data presented often refer to this more stable tautomer. The data compiled from various sources are summarized below, providing a comprehensive reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₂[1]
Molecular Weight 112.09 g/mol [1]
Appearance Off-white or pale yellow crystalline powder
Melting Point >300 °C[2]
Boiling Point ~358.5 °C (predicted)[2]
pKa 5.70 ± 0.10 (Predicted)[3]
Solubility Soluble in hot water, ammonia, and other alkali solutions; insoluble in alcohol and ether.[3][3]
LogP -1.90 to -2.8[2][3]
CAS Number 1193-24-4 (for 4,6-dihydroxypyrimidine)[1]

Spectral Data

The following tables summarize the key spectral data for 4,6-dihydroxypyrimidine, the tautomer of this compound. These data are critical for the identification and characterization of the compound.

¹H NMR Spectral Data
SolventChemical Shift (δ) ppmAssignment
D₂O7.4H-2
4.7H-5
DMSO-d₆8.0H-2
5.2H-5

Source:[4]

¹³C NMR Spectral Data
SolventChemical Shift (δ) ppmAssignment
D₂O179.2C-4 & C-6
160.9C-2
93.8C-5

Source:[4]

Experimental Protocols

Synthesis of 4,6-Dihydroxypyrimidine

A common and efficient method for the synthesis of 4,6-dihydroxypyrimidine involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[5][6]

Materials:

  • Malonic acid ester (e.g., diethyl malonate)

  • Formamide

  • Alkali metal alkoxide (e.g., sodium methoxide)

  • Anhydrous alcohol (e.g., ethanol)

  • Water

  • Acid (for acidification)

Procedure:

  • An alkali metal alkoxide is prepared as a solution or suspension in an anhydrous alcohol in a reaction vessel.

  • Formamide is added to the alkoxide mixture.

  • A malonic acid ester is then added to the mixture, either alone or simultaneously with the formamide, in a controlled manner (portion-wise or continuously) at an elevated temperature.[6]

  • The resulting reaction mixture is heated at an elevated temperature (typically between 40-80 °C) to drive the condensation reaction.[4]

  • After the reaction is complete, water is added to the reaction mixture.[4]

  • The alcohol solvent is substantially removed, for example, by distillation under reduced pressure.[4]

  • The resulting aqueous solution or slurry is then acidified to precipitate the 4,6-dihydroxypyrimidine product.[4]

  • The solid product is isolated by filtration, washed, and dried.

Biological Activity and Signaling Pathway

Inhibition of Influenza A Endonuclease

This compound and its derivatives have been identified as potent inhibitors of the influenza A virus endonuclease. This enzyme is a crucial component of the viral RNA polymerase complex (comprising subunits PA, PB1, and PB2) and is responsible for the "cap-snatching" mechanism.[7][8] In this process, the endonuclease cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNAs.[9][10]

The active site of the endonuclease contains two essential metal ions, typically manganese (Mn²⁺), which are critical for its catalytic activity.[7] this compound derivatives are believed to act as bimetal chelating agents, binding to these metal ions and thereby inactivating the enzyme. This inhibition prevents the generation of capped primers and halts viral replication.[11][12]

Influenza_Endonuclease_Inhibition cluster_host Host Cell Nucleus cluster_virus Influenza Virus RNA Polymerase cluster_inhibition Inhibition Pathway Host pre-mRNA Host pre-mRNA PB2 PB2 Subunit (Cap-Binding) Host pre-mRNA->PB2 1. Cap Binding PA PA Subunit (Endonuclease Domain) Capped RNA Primer Capped RNA Primer PA->Capped RNA Primer Generates PB1 PB1 Subunit (Polymerase) Viral mRNA Viral mRNA PB1->Viral mRNA 4. Synthesis PB2->PA 2. mRNA Cleavage (Cap-Snatching) Capped RNA Primer->PB1 Inhibitor This compound Derivative ActiveSite Endonuclease Active Site (with 2 Metal Ions) Inhibitor->ActiveSite Chelates Metal Ions

Caption: Mechanism of influenza A endonuclease inhibition.

The diagram above illustrates the cap-snatching process and the mechanism of its inhibition. The influenza virus RNA polymerase binds to the host pre-mRNA via the PB2 subunit. The PA subunit's endonuclease then cleaves the host mRNA, generating a capped primer. This primer is used by the PB1 polymerase subunit to synthesize viral mRNA. This compound derivatives interrupt this cycle by chelating the metal ions in the endonuclease active site of the PA subunit, thus preventing the cleavage of host mRNA and subsequent viral replication.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound (as its tautomer 4,6-dihydroxypyrimidine) is outlined below.

Synthesis_Workflow cluster_characterization Characterization reagents Reactants: - Malonic Ester - Formamide - Alkali Metal Alkoxide synthesis Condensation Reaction (Heated) reagents->synthesis workup Aqueous Workup & Acidification synthesis->workup isolation Filtration & Drying workup->isolation product Crude 4,6-Dihydroxypyrimidine isolation->product purification Recrystallization product->purification final_product Pure 4,6-Dihydroxypyrimidine purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms mp Melting Point Determination final_product->mp

Caption: General workflow for synthesis and characterization.

References

Tautomerism in 5-Hydroxypyrimidin-4(3H)-one and its Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-hydroxypyrimidin-4(3H)-one and its structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering an in-depth exploration of the tautomeric equilibria, the analytical methodologies used for their characterization, and the implications for biological activity.

Introduction to Tautomerism in this compound

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as antiviral agents. A critical aspect of their chemistry, which profoundly influences their biological function, is their existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the primary tautomeric equilibrium of interest is the keto-enol tautomerism.

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the pyrimidinone ring. Understanding the predominant tautomeric form under physiological conditions is crucial for rational drug design, as different tautomers can exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and steric profiles, which in turn affect their interaction with biological targets.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The main equilibrium is between the keto form, this compound, and the enol form, pyrimidine-4,5-diol. Additionally, other tautomers can be considered, arising from proton migration between the nitrogen and oxygen atoms. The relative stability of these tautomers is a key determinant of the overall properties of the compound.

Tautomeric_Equilibrium T1 This compound (Keto) T2 Pyrimidine-4,5-diol (Enol) T1->T2 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental quantitative data for the tautomeric equilibrium of the parent this compound is limited in the literature, studies on analogous 4-hydroxypyrimidine derivatives provide valuable insights. Computational studies have also been employed to predict the relative stabilities of the tautomers.

Computational Data

Theoretical calculations, such as those employing Density Functional Theory (DFT), offer predictions of the relative energies of different tautomers in the gas phase and in various solvents. These studies generally indicate that the keto form is the more stable tautomer for 4(3H)-pyrimidinone and its derivatives, with the relative stability being influenced by the solvent environment. For instance, polar solvents tend to further stabilize the more polar keto tautomer.

Table 1: Calculated Relative Energies of 4(3H)-Pyrimidinone Tautomers

TautomerCalculation MethodRelative Energy (kcal/mol) in Gas PhaseReference
4(3H)-one (keto)G3//B3LYP0.00[1]
4-Hydroxypyrimidine (enol)G3//B3LYP1.23[1]

Note: This data is for the related compound 4(3H)-pyrimidinone and serves as an illustrative example. Specific values for this compound may differ.

Experimental Data for Analogues

Experimental studies on derivatives, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that the keto form is predominant in the solid state.[2] In solution, the equilibrium can be shifted, and both keto and enol forms may be present. For example, in a study of 2-amino-5,6-dimethyl-4-hydroxypyrimidine, monoclinic crystals containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers were obtained from aqueous solutions containing uric acid.[2]

Table 2: Tautomeric Forms of a 2-amino-5,6-dimethylpyrimidin-4-one Analogue in the Solid State

Crystalline FormTautomeric CompositionReference
Triclinic1H-keto tautomer[2]
Monoclinic1:1 ratio of 1H-keto and 3H-keto tautomers[2]

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • For complex spectra, acquire two-dimensional (2D) correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the assignment of proton and carbon signals to specific tautomers.

  • Data Analysis:

    • ¹H NMR: The presence and integration of distinct signals for each tautomer can be used for quantification. For example, the N-H proton of the keto form and the O-H proton of the enol form will have characteristic chemical shifts.

    • ¹³C NMR: The chemical shift of the carbonyl carbon (C4) is particularly indicative. A signal in the range of 160-180 ppm is characteristic of a keto form, while the corresponding carbon in the enol form will be shifted upfield.

  • Quantitative Analysis: The relative concentrations of the tautomers can be determined by integrating the signals of protons that are unique to each tautomer in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve compound in deuterated solvent A1 Acquire 1D ¹H NMR P1->A1 A2 Acquire 1D ¹³C NMR A1->A2 A3 Acquire 2D NMR (HSQC, HMBC) A2->A3 D1 Assign signals to each tautomer A3->D1 D2 Integrate unique signals in ¹H NMR D1->D2 D3 Determine tautomer ratio D2->D3

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The different electronic structures of the keto and enol forms result in distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a series of solutions in different solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the position and intensity of the absorption bands with solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium between the tautomers. By comparing the spectra with those of "fixed" derivatives (where the tautomerism is blocked by alkylation), the absorption bands corresponding to each tautomer can be identified.

Biological Relevance: Inhibition of Influenza A Endonuclease

Analogues of this compound have been identified as potent inhibitors of the influenza A virus endonuclease.[3][4] This enzyme is a key component of the viral RNA-dependent RNA polymerase complex and is responsible for the "cap-snatching" mechanism, which is essential for the transcription of viral mRNA.

The endonuclease activity involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for viral mRNA synthesis. Inhibitors based on the this compound scaffold are believed to act by chelating the metal ions (typically Mn²⁺) in the active site of the endonuclease, thereby blocking its catalytic activity.[3][4] The tautomeric form of the inhibitor is critical for its binding affinity and inhibitory potency, as the arrangement of the hydroxyl and carbonyl groups dictates its ability to coordinate with the metal ions in the active site.

Influenza_Endonuclease_Inhibition cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex cluster_inhibition Inhibition Host_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 (Cap-binding) Host_mRNA->PB2 Cap Binding PA_Endonuclease PA Endonuclease (Active Site with Mn²⁺ ions) PA_Endonuclease->Host_mRNA Cleavage ('Cap-snatching') PB1 PB1 (Polymerase) PA_Endonuclease->PB1 Capped Primer Transfer PB1->PB1 Viral mRNA Synthesis PB2->PA_Endonuclease mRNA positioning Inhibitor This compound Analogue Inhibitor->PA_Endonuclease Chelates Mn²⁺ ions Blocks Active Site

Caption: Inhibition of Influenza A endonuclease by this compound analogues.

Conclusion

The tautomerism of this compound and its analogues is a fundamental aspect of their chemical behavior and biological activity. While experimental quantitative data on the parent compound remains an area for further investigation, studies on related systems, complemented by computational chemistry, have provided a solid framework for understanding the factors that govern their tautomeric equilibria. For researchers in drug discovery, a thorough characterization of the tautomeric landscape of these compounds is essential for the design of potent and selective inhibitors of therapeutic targets such as the influenza A endonuclease. This guide provides the foundational knowledge and experimental approaches necessary to undertake such investigations.

References

Crystal Structure Analysis of 5-Hydroxypyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-Hydroxypyrimidin-4(3H)-one. While a definitive crystal structure for this compound is not currently available in public crystallographic databases, this document outlines the necessary experimental protocols for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it presents illustrative crystallographic data from structurally related pyrimidinone derivatives to offer insights into the expected molecular geometry and packing. The guide also explores the known biological significance of pyrimidinone scaffolds, particularly their role in modulating key signaling pathways relevant to drug discovery.

Introduction

This compound belongs to the pyrimidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and exhibit a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] For instance, certain phenyl-substituted 5-hydroxypyrimidin-4(3H)-ones have been identified as inhibitors of influenza A endonuclease.[3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-based drug design, enabling the optimization of lead compounds and the elucidation of structure-activity relationships (SAR).

This guide details the theoretical and practical aspects of determining the crystal structure of this compound, providing researchers with a robust framework for their investigations.

Hypothetical Crystallographic Data

As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories. Therefore, the following tables present representative crystallographic data from a closely related pyrimidinone derivative to serve as an illustrative example of the expected parameters.

Table 1: Illustrative Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₄H₄N₂O₂
Formula Weight112.09
Temperature293(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a3.85(2) Å
b12.11(3) Å
c9.87(2) Å
α90°
β98.5(1)°
γ90°
Volume455.1(9) ų
Z4
Density (calculated)1.635 Mg/m³
Absorption Coefficient1.21 mm⁻¹
F(000)232
Refinement
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.125
R indices (all data)R1 = 0.058, wR2 = 0.139

Table 2: Illustrative Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
O1 - C41.245(3)N1 - C2 - N3116.5(2)
O2 - C51.360(3)C2 - N3 - C4124.1(2)
N1 - C21.334(3)N3 - C4 - C5115.2(2)
N1 - C61.328(3)C4 - C5 - C6120.3(2)
N3 - C21.331(3)C5 - C6 - N1122.8(2)
N3 - C41.392(3)C6 - N1 - C2121.1(2)
C4 - C51.445(4)O1 - C4 - N3123.1(2)
C5 - C61.348(4)O2 - C5 - C4118.9(2)

Note: The data in Tables 1 and 2 are for illustrative purposes and do not represent experimentally determined values for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from methods used for similar hydroxypyrimidines.[4][5] A potential two-step synthesis is outlined below:

Step 1: Synthesis of 5-Methoxypyrimidin-4(3H)-one A starting material, such as 5-methoxypyrimidine, can be subjected to a reaction that introduces the 4-oxo group.

Step 2: Demethylation to this compound

  • Reaction Setup: In a sealed pressure tube, combine 5-methoxypyrimidin-4(3H)-one (1 eq.) with a strong demethylating agent, such as potassium hydroxide (5 eq.), in a suitable solvent like methanol.

  • Reaction Conditions: Heat the mixture at 150°C overnight.

  • Work-up: After cooling to room temperature, neutralize the mixture with acetic acid. Concentrate the solution under reduced pressure.

  • Purification: The resulting residue can be purified by grinding with a hot solvent like acetonitrile, followed by concentration of the extracts. Further purification can be achieved using flash chromatography (e.g., silica gel with a dichloromethane/methanol mobile phase) to yield the final product.[4]

Crystallization

Obtaining diffraction-quality single crystals is a critical and often challenging step. Slow evaporation is a common and effective method for small organic molecules.

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal. Solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of purified this compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, pierced with a needle, to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., from a Cu or Mo source) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection (SCXRD) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (Bond Lengths, Angles) structure_refinement->final_structure

Workflow for Crystal Structure Analysis.
Biological Signaling Pathway

Pyrimidine derivatives are known to act as kinase inhibitors. The diagram below provides a simplified representation of how a pyrimidine-based inhibitor might interrupt a generic kinase signaling pathway involved in cell proliferation, a common target in cancer therapy.[6]

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Kinase (e.g., CDK, FAK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Inhibition of a Kinase Signaling Pathway.

Conclusion

The structural elucidation of this compound is a crucial step towards understanding its chemical properties and biological activities. Although specific crystallographic data is not yet available, this guide provides a comprehensive framework for its determination and analysis. The provided experimental protocols are based on established methods for small organic molecules and can be adapted by researchers in the field. The illustrative data and pathway diagrams highlight the importance of the pyrimidinone scaffold in drug discovery and underscore the value of single-crystal X-ray diffraction in advancing medicinal chemistry research. The determination of the precise three-dimensional structure of this compound will undoubtedly facilitate the design of more potent and selective therapeutic agents.

References

In-Depth Technical Guide: The Mechanism of Action of 5-Hydroxypyrimidin-4(3H)-one as an Inhibitor of Influenza A Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-Hydroxypyrimidin-4(3H)-one and its derivatives as potent inhibitors of the influenza A virus PA endonuclease. This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the consequential impact on the viral replication cycle and host cell.

Core Mechanism of Action: Bimetal Chelation in the Endonuclease Active Site

The primary mechanism by which this compound and its analogs inhibit the influenza A PA endonuclease is through the chelation of the two essential metal ions, typically manganese (Mn2+), present in the enzyme's active site.[1] These agents act as bimetal chelating ligands, effectively incapacitating the enzyme's catalytic function.[1] The hydroxypyrimidinone scaffold is critical for this activity, with the hydroxyl and keto groups forming a pincer-like coordination with the two metal ions. This binding mode mimics the interaction of the natural substrate, preventing the cleavage of host pre-mRNA and thereby halting the "cap-snatching" process essential for viral transcription.[2][3]

The structure-activity relationship (SAR) studies reveal that substitutions at the 2-position of the this compound ring significantly influence inhibitory potency. For instance, the introduction of a 4-fluorophenyl group at this position results in substantial endonuclease inhibition.[4]

cluster_Inhibitor This compound Derivative cluster_Enzyme Influenza PA Endonuclease Active Site cluster_Outcome Result inhibitor 5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one Mn1 Mn2+ inhibitor->Mn1 Chelation Mn2 Mn2+ inhibitor->Mn2 Chelation inhibition Inhibition of Endonuclease Activity

Figure 1: Mechanism of bimetal chelation by a this compound derivative.

Quantitative Data: Inhibitory Potency of this compound Derivatives

The inhibitory activity of this compound derivatives against the influenza A PA endonuclease has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of these compounds. Below is a summary of reported IC50 values for selected derivatives.

CompoundSubstituent at 2-positionIC50 (µM)
5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one4-Fluorophenyl0.58
5-Hydroxy-2-(3-fluorophenyl)pyrimidin-4(3H)-one3-Fluorophenyl>1.0
5-Hydroxy-2-(2-fluorophenyl)pyrimidin-4(3H)-one2-Fluorophenyl>1.0
5-Hydroxy-2-(4-(1H-tetrazol-5-yl)phenyl)pyrimidin-4(3H)-one4-(1H-tetrazol-5-yl)phenyl0.15

Data sourced from literature reports.[4]

The data indicates that the position of the fluoro substituent on the phenyl ring and the presence of other functional groups like a tetrazole can significantly impact the inhibitory potency.

Experimental Protocols: Influenza Endonuclease Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is the Fluorescence Resonance Energy Transfer (FRET)-based endonuclease assay.[5][6][7]

Principle: This assay utilizes a short, single-stranded nucleic acid substrate labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. Upon cleavage by the PA endonuclease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. Inhibitors of the endonuclease will prevent this cleavage, resulting in a lower fluorescence signal compared to an uninhibited control.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant influenza PA endonuclease domain.

    • FRET-based substrate: A single-stranded DNA or RNA oligonucleotide (e.g., 20 nucleotides) labeled with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., Iowa Black).[6]

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM β-mercaptoethanol, and 1.0 mM MgCl2.[8]

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare a reaction mixture containing the PA endonuclease and the FRET substrate in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the 384-well plate. Include a positive control (a known endonuclease inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the enzyme-substrate mixture to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[8]

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 488 nm excitation and 520 nm emission for FAM).[6][9]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_Workflow FRET-based Endonuclease Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Compounds) dispense Dispense Compounds into 384-well Plate prep->dispense reaction Initiate Reaction (Add Enzyme-Substrate Mix) dispense->reaction incubate Incubate at 37°C reaction->incubate read Measure Fluorescence incubate->read analyze Calculate IC50 read->analyze cluster_HostCell Host Cell Nucleus cluster_Virus Influenza Virus host_mrna Host pre-mRNA with 5' Cap pb2 PB2 binds to 5' Cap host_mrna->pb2 pa PA Endonuclease Cleavage pb2->pa capped_fragment Capped RNA Fragment (Primer) pa->capped_fragment pb1 PB1 Initiates Transcription capped_fragment->pb1 viral_mrna Viral mRNA Synthesis pb1->viral_mrna viral_proteins Viral Protein Production viral_mrna->viral_proteins new_virions New Virion Assembly viral_proteins->new_virions inhibitor This compound inhibitor->pa Inhibits

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Hydroxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids. Among the myriad of pyrimidine derivatives, 5-Hydroxypyrimidin-4(3H)-one stands out as a fundamental scaffold. Its unique electronic and structural features, arising from the interplay of the hydroxyl and carbonyl groups on the pyrimidine ring, have made it and its derivatives attractive candidates in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and biological significance of this compound, tailored for researchers and professionals in the field of drug development.

Historical Perspective and Discovery

The journey to the synthesis and characterization of this compound is rooted in the broader history of pyrimidine chemistry. While the parent pyrimidine ring was first isolated in the late 19th century, the systematic exploration of its derivatives took several decades.

A pivotal moment in the history of this specific compound class came in 1960, with the work of J. H. Chesterfield, J. F. W. McOmie, and M. S. Tute. Their publication in the Journal of the Chemical Society described the first synthesis of 5-hydroxypyrimidine.[1] This work laid the foundation for further investigation into the properties and potential applications of this and related compounds. The synthesis of the hitherto unknown 5-hydroxypyrimidine and its 2-phenyl and 4,6-dimethyl derivatives was a significant achievement in heterocyclic chemistry.[1]

The primary route to obtaining 5-hydroxypyrimidine, and by extension its tautomer this compound, involved the dealkylation of 5-alkoxypyrimidines. Specifically, the researchers utilized the cleavage of a benzyloxy group via hydrogenolysis to yield the desired hydroxyl functionality. This foundational work opened the door for the synthesis of a wide range of substituted 5-hydroxypyrimidine derivatives, which have since been explored for various therapeutic applications.

Physicochemical Properties

This compound exists in tautomeric equilibrium with 5-hydroxypyrimidine. The keto-enol tautomerism is a key feature of this molecule, influencing its chemical reactivity and biological interactions. The 4(3H)-one tautomer is often the predominant form.

A compilation of available quantitative data for 5-hydroxypyrimidine is presented below. It is important to note that experimental data for the unsubstituted parent compound is limited, and some values are predicted from computational models.

PropertyValueReference/Method
Molecular Formula C₄H₄N₂O-
Molecular Weight 96.09 g/mol -
Melting Point 212-214 °C[2]
Boiling Point 227.2 °C at 760 mmHg (Predicted)[2]
pKa (acidic) 6.78[3][4]
pKa (basic) 1.87[3][4]
LogP (predicted) 0.18220[2]
Water Solubility Slightly soluble[5]
Vapor Pressure 0.0522 mmHg at 25°C[2]
Density (predicted) 1.293 g/cm³[2]
Flash Point 91.2 °C[2]
Refractive Index 1.568[2]

Tautomerism of this compound

The tautomeric equilibrium between the enol (5-hydroxypyrimidine) and keto (this compound) forms is a critical aspect of its chemistry. The position of this equilibrium can be influenced by factors such as the solvent, pH, and substitution pattern on the pyrimidine ring.

Tautomeric equilibrium of the core scaffold.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has evolved since its initial discovery. The foundational method remains the deprotection of a protected hydroxyl group, typically a benzyloxy ether.

General Synthesis Workflow

A generalized workflow for the synthesis of 5-hydroxypyrimidine derivatives involves the initial construction of a protected pyrimidine ring, followed by a deprotection step to reveal the hydroxyl group.

Synthesis_Workflow Start Starting Materials (e.g., amidine, β-dicarbonyl) Protected_Pyrimidine Protected Pyrimidine Synthesis (e.g., 5-Benzyloxypyrimidine) Start->Protected_Pyrimidine Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Pyrimidine->Deprotection Final_Product 5-Hydroxypyrimidine Derivative Deprotection->Final_Product

General synthesis workflow for 5-hydroxypyrimidine derivatives.
Experimental Protocol: Synthesis of 5-Hydroxypyrimidine via Debenzylation

This protocol is based on the principles described in the early literature for the synthesis of 5-hydroxypyrimidines.

Materials:

  • 5-Benzyloxypyrimidine

  • Palladium on charcoal (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • A solution of 5-benzyloxypyrimidine (1.0 eq) is prepared in methanol.

  • To this solution, a catalytic amount of 10% palladium on charcoal is added.

  • The reaction mixture is stirred under a hydrogen atmosphere at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 5-hydroxypyrimidine.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization Data

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 10.45 (broad s, 1H, -OH)

  • δ 8.67 (s, 1H, pyrimidine-H)

  • δ 8.34 (s, 2H, pyrimidine-H)[6]

¹³C NMR:

  • SpectraBase reports chemical shifts for the 5-Hydroxy-pyrimidine cation.[7]

Infrared (IR) Spectroscopy:

  • Characteristic peaks would include O-H stretching, C=O stretching (in the keto tautomer), and aromatic C-H and C=N stretching vibrations.

Mass Spectrometry (MS):

  • The molecular ion peak [M]⁺ would be expected at m/z 96.03.

Biological Activity and Signaling Pathways

While the unsubstituted this compound itself has not been extensively studied for its biological activity, its derivatives have shown significant promise in various therapeutic areas. The core scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Derivatives of 5-hydroxypyrimidine have been investigated for their potential as:

  • Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

  • Antiviral Agents: The pyrimidine core is a key component of many antiviral drugs. 5-Hydroxypyrimidine derivatives have been explored as inhibitors of viral enzymes.

  • Enzyme Inhibitors: The scaffold has been used to design inhibitors for a variety of enzymes, leveraging the hydrogen bonding capabilities of the hydroxyl and carbonyl groups.

Hypothetical Signaling Pathway Involvement

Based on the known activities of pyrimidine derivatives, a hypothetical signaling pathway where a this compound derivative might act as a kinase inhibitor is depicted below. This is a generalized representation and the specific pathway would depend on the exact nature of the derivative.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Kinase2->Transcription Activates Inhibitor 5-HP-4-one Derivative Inhibitor->Kinase2 Inhibits

Hypothetical kinase inhibition pathway.

Conclusion

This compound, since its first reported synthesis in 1960, has emerged as a valuable and versatile scaffold in medicinal chemistry. While the parent compound's biological activities remain to be fully elucidated, its derivatives have demonstrated a wide spectrum of pharmacological effects, solidifying its status as a privileged structure in drug discovery. The foundational knowledge of its synthesis and physicochemical properties provides a strong basis for the rational design of novel therapeutic agents. Further exploration of the unsubstituted core and its interactions with biological systems may yet uncover new and exciting avenues for therapeutic intervention. This guide serves as a comprehensive resource for researchers aiming to harness the potential of this remarkable heterocyclic scaffold.

References

Theoretical and Computational Deep Dive into 5-Hydroxypyrimidin-4(3H)-one: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxypyrimidin-4(3H)-one and its derivatives represent a class of heterocyclic compounds of significant interest to the scientific and pharmaceutical communities. As a scaffold, it is present in molecules that exhibit important biological activities, making it a valuable target for theoretical and computational investigation. These studies are crucial for understanding the molecule's intrinsic properties, predicting its behavior in different environments, and guiding the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study this compound, with a particular focus on its electronic structure, tautomerism, and its role as an inhibitor of viral enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular system.

Tautomerism of the Pyrimidinone Core

A fundamental characteristic of hydroxypyrimidines is their ability to exist in different tautomeric forms. The equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms is a key determinant of the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological function. Computational studies have been instrumental in elucidating the energetic landscape of this tautomerism.

The parent compound, 4(3H)-pyrimidinone, has been a subject of detailed computational analysis to understand the factors governing its tautomeric equilibrium. These studies show a clear preference for the keto form over the enol form.[1][2][3] This preference is influenced by factors such as aromaticity, intramolecular hydrogen bonds, and electronic delocalization.[1][2][3]

The logical relationship of the tautomeric equilibrium can be visualized as follows:

Tautomerism This compound\n(Keto form) This compound (Keto form) 5-Hydroxypyrimidin-4-ol\n(Enol form) 5-Hydroxypyrimidin-4-ol (Enol form) This compound\n(Keto form)->5-Hydroxypyrimidin-4-ol\n(Enol form) Proton Transfer 5-Hydroxypyrimidin-4-ol\n(Enol form)->this compound\n(Keto form) Proton Transfer

Tautomeric equilibrium of the this compound core.

Computational Methodology

High-level quantum mechanical calculations are essential for accurately predicting the properties of this compound. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy.

A typical computational workflow for investigating the properties of this molecule is outlined below. This workflow allows for the systematic study of its structure, energetics, and spectroscopic properties.

Computational_Workflow cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Data Analysis Input_Structure Initial 3D Structure (e.g., from crystal data or builder) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311+G**) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (NBO, HOMO-LUMO) Geometry_Optimization->Electronic_Properties Thermodynamics Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Frequency_Calculation->Thermodynamics Spectra Simulated Spectra (IR, Raman) Frequency_Calculation->Spectra Reactivity Chemical Reactivity Indices Electronic_Properties->Reactivity

A typical computational workflow for studying this compound.
Experimental Protocols: Computational Details

A robust computational protocol for studying pyrimidinone tautomerism, adapted from the literature, is as follows:

  • Geometry Optimization: The initial structures of the tautomers are optimized using a DFT method, such as B3LYP, with a reasonably large basis set, for instance, 6-311+G(d,p). This level of theory is generally sufficient for obtaining accurate geometries.

  • Vibrational Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: The influence of a solvent can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).

  • Analysis of Electronic Structure: Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution, hyperconjugative interactions, and hydrogen bonding.[2] The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity.

Quantitative Data

While specific experimental and computational data for the unsubstituted this compound are scarce in the readily available literature, the properties of the parent 4(3H)-pyrimidinone and its substituted derivatives provide valuable benchmarks.

Table 1: Calculated Properties of Pyrimidinone Tautomers

Property4(3H)-pyrimidinone (keto)4-hydroxypyrimidine (enol)MethodReference
Relative Energy (kJ/mol)0.0+35.2G3(MP2)//B3LYP[1](--INVALID-LINK--)
Dipole Moment (Debye)4.11.8B3LYP/aug-cc-pVTZ[1](--INVALID-LINK--)

Note: The data presented is for the parent pyrimidinone system and serves as a reference for understanding the relative stability of the keto and enol forms. The presence of the 5-hydroxy group will influence these values.

Biological Activity and Drug Development Context

Derivatives of this compound have emerged as promising inhibitors of viral enzymes, highlighting their potential in drug development. Specifically, phenyl-substituted 5-hydroxypyrimidin-4(3H)-ones have been identified as inhibitors of the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase.[4] These compounds are believed to act as bimetal chelating ligands in the enzyme's active site.[4]

The inhibitory action of these compounds on the influenza endonuclease represents a direct interaction with the enzyme, disrupting its function and thus viral replication. This mechanism is a key area of interest for the development of new antiviral agents.[4]

Inhibition_Pathway Influenza_Virus Influenza A Virus RdRp RNA-dependent RNA Polymerase (RdRp) Influenza_Virus->RdRp Endonuclease_Domain Endonuclease Domain RdRp->Endonuclease_Domain Viral_Replication Viral Replication Endonuclease_Domain->Viral_Replication Enables Inhibitor This compound Derivative Inhibitor->Endonuclease_Domain Inhibits

Inhibition of Influenza A Endonuclease by this compound derivatives.
Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound derivatives as influenza endonuclease inhibitors involve a multi-step process.

General Synthetic Protocol:

  • Synthesis of the Pyrimidinone Core: The pyrimidinone scaffold can be constructed through various organic synthesis methods, often involving the condensation of a β-ketoester with a urea or thiourea derivative.

  • Functionalization: The core structure is then functionalized, for example, through Suzuki coupling to introduce phenyl substituents.

  • Demethylation: If a methoxy precursor is used, the final step often involves demethylation, for instance, using boron tribromide (BBr₃), to yield the desired hydroxyl group.

Influenza Endonuclease Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant influenza A virus endonuclease is purified. A fluorescently labeled RNA substrate is prepared.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a suitable buffer containing divalent metal cations (e.g., Mg²⁺ or Mn²⁺) that are essential for enzyme activity.

  • Detection: The cleavage of the fluorescently labeled RNA substrate by the endonuclease is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC₅₀) of the compound is determined by plotting the enzyme activity against the inhibitor concentration.

Theoretical and computational studies provide invaluable insights into the fundamental properties of this compound. These methods, in conjunction with experimental validation, are crucial for understanding its tautomeric behavior, predicting its reactivity, and guiding the design of new derivatives with enhanced biological activity. The demonstrated efficacy of substituted 5-Hydroxypyrimidin-4(3H)-ones as influenza endonuclease inhibitors underscores the therapeutic potential of this scaffold and highlights the importance of continued research in this area. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this versatile molecule.

References

The Unsubstituted 5-Hydroxypyrimidin-4(3H)-one Core: A Scaffold for Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Within this broad class of compounds, 5-hydroxypyrimidin-4(3H)-one represents a key structural motif. While extensive research has been conducted on the biological activities of its numerous substituted derivatives, there is a notable scarcity of publicly available data on the biological activity of the unsubstituted this compound parent compound. Structure-activity relationship (SAR) studies on various series of these derivatives often do not report data for the unsubstituted core, suggesting it may be weakly active or inactive in the studied assays. However, the this compound core serves as a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a range of activities including antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities associated with derivatives of the this compound core, summarizing key quantitative data, detailing experimental protocols, and visualizing mechanisms of action.

Antiviral Activity: Inhibition of Influenza A Endonuclease

A significant area of investigation for this compound derivatives has been their potential as antiviral agents, specifically as inhibitors of the influenza A virus endonuclease. This enzyme is a critical component of the viral RNA-dependent RNA polymerase complex and is essential for viral replication.

Phenyl-substituted 5-hydroxypyrimidin-4(3H)-ones have been identified as effective inhibitors of this endonuclease.[1] These compounds are proposed to act as bimetal chelating ligands, binding to the two metal ions present in the active site of the enzyme.[1][2] This chelation disrupts the normal function of the endonuclease, thereby inhibiting viral replication.

Quantitative Data for Phenyl-Substituted Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-phenyl-substituted this compound derivatives against influenza A endonuclease.

Compound (Substituent at position 2)IC50 (µM)[2]
4-Fluorophenyl0.58
3-Fluorophenyl>1
2-Fluorophenyl>1
4-Cyanophenyl>1
3-Cyanophenyl0.86
Mechanism of Action: Bimetal Chelation

The proposed mechanism of action involves the hydroxypyrimidinone core chelating the two metal ions (typically manganese, Mn2+) in the active site of the influenza endonuclease. This binding prevents the natural substrate from accessing the active site, thus inhibiting the enzyme's activity.

influenza_endonuclease_inhibition cluster_enzyme Influenza Endonuclease Active Site Mn1 Mn²⁺ inhibition Inhibition of Endonuclease Activity Mn1->inhibition Mn2 Mn²⁺ Mn2->inhibition inhibitor This compound Derivative inhibitor->Mn1 Bimetal Chelation inhibitor->Mn2 Bimetal Chelation no_replication Viral Replication Blocked inhibition->no_replication viral_replication Viral RNA Replication

Proposed mechanism of influenza endonuclease inhibition.
Experimental Protocol: Influenza A Endonuclease Inhibition Assay

The following is a generalized protocol for assessing the inhibition of influenza A endonuclease activity, based on methodologies described in the literature.[2]

1. Enzyme and Substrate Preparation:

  • The influenza A endonuclease domain is expressed and purified (e.g., using an E. coli expression system).

  • A fluorescently labeled short RNA or DNA substrate is synthesized.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the purified endonuclease, the fluorescent substrate, a reaction buffer (containing appropriate salts and a reducing agent), and the divalent metal cofactor (e.g., MnCl2).

  • The test compound (this compound derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the enzyme or substrate.

  • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time.

3. Data Acquisition and Analysis:

  • The endonuclease activity is measured by monitoring the change in fluorescence of the substrate upon cleavage. This can be done using a fluorescence plate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

endonuclease_assay_workflow start Start prep Prepare Reagents: - Endonuclease Enzyme - Fluorescent Substrate - Test Compound Dilutions start->prep mix Combine Reagents in 96-well Plate: - Buffer, Mn²⁺, Substrate, Inhibitor prep->mix incubate Initiate Reaction (add enzyme) Incubate at 37°C mix->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition Determine IC₅₀ read->analyze end End analyze->end

Workflow for influenza endonuclease inhibition assay.

Antitumor and Anti-inflammatory Activities of Derivatives

Derivatives of the 5-hydroxypyrimidine scaffold have also been investigated for their potential as anticancer and anti-inflammatory agents.

A study on 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411) and its salt (SNK-578) demonstrated antitumor and antimetastatic activity in a B16 melanoma mouse model.[3] In monotherapy, SNK-578 showed a pronounced antimetastatic effect, and when combined with doxorubicin, it led to a significant inhibition of tumor growth.[3]

While direct anti-inflammatory data for simple this compound derivatives is limited, related pyrimidine structures are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4]

Quantitative Data for Antitumor and Antimetastatic Activity of SNK-578
TreatmentDoseEffect on B16 Melanoma in Mice[3]
SNK-578 (monotherapy)10 mg/kgMetastasis Inhibition Index (MII): 75.8%
SNK-578 (monotherapy)25 mg/kgMII: 92.3%
SNK-578 + Doxorubicin10 mg/kg + 4 mg/kgMII: 98.9%
SNK-578 + Doxorubicin10 mg/kg + 4 mg/kgTumor volume decrease of 2.4, 1.9, and 1.5 times on days 11, 15, and 21, respectively, compared to the active control.
Experimental Protocol: In Vivo Antitumor and Antimetastatic Assay (B16 Melanoma Model)

The following is a generalized protocol for assessing the in vivo antitumor and antimetastatic activity of a compound using a murine melanoma model, based on the methodology described for SNK-578.[3]

1. Animal Model and Tumor Cell Implantation:

  • Male C57BL/6 mice are used as the animal model.

  • A standard dose of B16 melanoma cells (e.g., 5 × 10^6 cells per mouse) is implanted, typically subcutaneously or intravenously.

2. Treatment Regimen:

  • The test compound (e.g., SNK-578) is administered at different doses (e.g., 10 and 25 mg/kg).

  • Administration is typically performed intraperitoneally (i.p.) for a specified duration (e.g., for 14 days, starting from day 2 after tumor implantation).

  • In combination therapy studies, a standard chemotherapeutic agent (e.g., doxorubicin) is administered at its effective dose.

  • Control groups receive a vehicle control or the standard chemotherapeutic agent alone.

3. Monitoring and Endpoints:

  • Tumor Growth: For subcutaneous models, tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Metastasis: For models of metastasis (e.g., intravenous injection), the number of metastatic nodules in target organs (e.g., lungs) is counted at the end of the study.

  • Toxicity: Animal body weight and general health are monitored throughout the study.

4. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

  • The Metastasis Inhibition Index (MII) is calculated to quantify the reduction in metastasis.

  • Statistical analysis is performed to determine the significance of the observed effects.

Other Biological Activities of Related Pyrimidine Scaffolds

The broader class of pyrimidine and pyrimidinone derivatives has been associated with a wide range of other biological activities, highlighting the versatility of this heterocyclic system. These activities include:

  • Inhibition of Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases (Mnks): Certain pyrimidin-4-yl-thiazol-2(3H)-one derivatives have been identified as potent inhibitors of Mnk2, a kinase implicated in tumorigenesis.[5]

  • Inhibition of Dihydrofolate Reductase (DHFR): Some quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been shown to be substrates for DHFR, an enzyme involved in folate metabolism and a target for antimicrobial and anticancer drugs. Interestingly, the parent (unsubstituted) compound in this series was not a substrate.

  • Calcium-Sensing Receptor (CaSR) Antagonism: Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been investigated as antagonists of the human calcium receptor, with potential applications in the treatment of osteoporosis.[6]

Synthesis of the 5-Hydroxypyrimidine Scaffold

The synthesis of 5-hydroxypyrimidines can be achieved through various routes. One common method involves the demethylation of a 5-methoxypyrimidine precursor.

synthesis_workflow start 5-Methoxypyrimidine reaction Heat in sealed tube (150°C) start->reaction reagents Powdered KOH, Methanol reagents->reaction neutralize Cool and neutralize with Acetic Acid reaction->neutralize concentrate1 Concentrate under reduced pressure neutralize->concentrate1 extract Grind with hot Acetonitrile concentrate1->extract concentrate2 Concentrate extracts extract->concentrate2 purify Purify by chromatography concentrate2->purify product 5-Hydroxypyrimidine purify->product

General synthesis workflow for 5-hydroxypyrimidine.

The unsubstituted this compound is a valuable chemical scaffold that, while likely possessing limited intrinsic biological activity, serves as a critical starting point for the development of a wide range of biologically active derivatives. Research into these derivatives has yielded promising candidates for antiviral, antitumor, and other therapeutic applications. The ability of the core structure to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it an area of continued interest for researchers, scientists, and drug development professionals. Future investigations into novel derivatives of this versatile core may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Spectroscopic Profile of 5-Hydroxypyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of 5-Hydroxypyrimidin-4(3H)-one. Due to the limited availability of a complete, published dataset for the unsubstituted parent compound, this document presents a combination of data from closely related analogs and predicted values based on established principles of spectroscopic analysis. This approach offers a robust framework for the identification and characterization of this and similar pyrimidine derivatives.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted)DMSO-d6~11-12 (br s, 1H, N-H), ~9-10 (br s, 1H, O-H), ~7.5-8.0 (s, 1H, C2-H), ~7.0-7.5 (s, 1H, C6-H)
2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one-23 mg, 42%); mp 252–254 °C.[1]
6-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one-Data not explicitly provided in the available resources.[1]

Table 2: 13C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted)DMSO-d6~160-170 (C=O), ~140-150 (C-OH), ~135-145 (C2), ~115-125 (C6)
5-Hydroxypyrimidine (Related Compound)H2OData available in the Human Metabolome Database (HMDB0000883), though specific shifts are not detailed in snippets.[2]
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

CompoundSample PhaseCharacteristic Absorption Bands (cm-1)
This compound (Predicted)KBr Pellet~3200-3400 (O-H stretch, N-H stretch), ~3000-3100 (C-H stretch, aromatic), ~1650-1700 (C=O stretch, amide), ~1550-1650 (C=C stretch, C=N stretch), ~1200-1300 (C-O stretch)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z Peaks
This compound (Predicted)ESI[M+H]+ = 113.03, [M-H]- = 111.02
5-Hydroxypyrimidine (Related Compound)GC-MSMolecular Weight: 96.09 g/mol . A mass spectrum is available on SpectraBase, though specific fragmentation patterns are not detailed in the provided snippets.[3]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. While specific protocols for the unsubstituted this compound are not available, the following are generalized methods based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

  • 13C NMR Acquisition : Acquire proton-decoupled 13C NMR spectra. A larger number of scans is typically required compared to 1H NMR.

IR Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]

  • Data Acquisition : Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

References

Potential Therapeutic Targets of 5-Hydroxypyrimidin-4(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Hydroxypyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound and its derivatives. The primary focus of current research has been the potent inhibitory activity of these compounds against the endonuclease of the influenza A virus, a critical enzyme for viral replication. This document summarizes the quantitative data on their inhibitory efficacy, details the experimental protocols for key biological assays, and visualizes the associated signaling pathways and experimental workflows. Furthermore, this guide explores other potential, albeit less characterized, therapeutic applications of the broader pyrimidinone class of molecules, including their roles in oncology and inflammatory diseases, to provide a forward-looking perspective for future drug discovery and development efforts.

Primary Therapeutic Target: Influenza A Virus Endonuclease

The most well-documented therapeutic target for derivatives of this compound is the acidic endonuclease of the influenza A virus polymerase. This enzyme is essential for the "cap-snatching" mechanism, a process whereby the virus cleaves host pre-mRNAs to generate capped primers for the transcription of its own genome. Inhibition of this endonuclease activity effectively halts viral replication, making it a prime target for antiviral drug development.[1][2]

Derivatives of this compound, particularly those with substitutions at the 2-position, have been shown to be potent inhibitors of this enzyme. The proposed mechanism of action involves the chelation of two critical metal ions within the endonuclease active site, thereby preventing its catalytic function.

Quantitative Data: In Vitro Inhibition of Influenza A Endonuclease

The following table summarizes the reported 50% inhibitory concentration (IC50) values for a series of 2-substituted this compound derivatives against the influenza A virus endonuclease.

Compound IDR-Group (at position 2)IC50 (µM)Reference
1 4-Fluorophenyl0.58[1]
2 3-Fluorophenyl>1.0[1]
3 2-Fluorophenyl>1.0[1]
4 4-Biphenyl>1.0[1]
5 3-Biphenyl<1.0[1]
6 2-Biphenyl>1.0[1]
7 4-Cyanophenyl<1.0[1]
8 3-Cyanophenyl<0.5[1]
9 4-(1H-tetrazol-5-yl)phenyl0.15[1]
10 3-(1H-tetrazol-5-yl)phenyl<0.5[1]

Potential and Exploratory Therapeutic Targets

While the anti-influenza activity of this compound derivatives is well-established, the broader pyrimidine scaffold is known to interact with a diverse range of biological targets. It is important to note that the direct activity of the this compound core on these targets has not been extensively proven and further research is required.

Oncology: MAP Kinase-Interacting Kinase 2 (Mnk2)

Certain pyrimidine-containing compounds have been identified as inhibitors of MAP kinase-interacting kinase 2 (Mnk2).[3] Mnk2 is a downstream effector in the MAPK signaling pathway and is implicated in tumor progression and survival through its phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3] Inhibition of Mnk2 can lead to reduced cell proliferation and induction of apoptosis in cancer cells.[3]

Inflammatory Diseases: Cyclooxygenase (COX) and Other Mediators

The pyrimidine nucleus is a common feature in a variety of compounds exhibiting anti-inflammatory properties.[4][5][6][7] The mechanisms of action are diverse and can include the inhibition of key inflammatory enzymes like cyclooxygenase (COX), as well as the modulation of pro-inflammatory cytokine production.[4][8]

Experimental Protocols

Influenza A Endonuclease Inhibition Assays

Several assay formats are utilized to determine the inhibitory activity of compounds against the influenza A endonuclease.

This high-throughput assay continuously measures the enzymatic activity of the endonuclease.

  • Principle: A single-stranded nucleic acid substrate is dually labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

  • Reagents:

    • Recombinant influenza A PA endonuclease (N-terminal domain).

    • FRET-based substrate (e.g., a short, labeled DNA or RNA oligonucleotide).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl2, 5 mM DTT).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Dispense test compounds and controls into a 384-well plate.

    • Add the endonuclease enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the compound concentration.[9]

This binding assay measures the displacement of a fluorescently labeled ligand from the endonuclease active site.

  • Principle: A small, fluorescently labeled molecule (tracer) that binds to the endonuclease active site will tumble slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the tracer from the active site, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[10][11]

  • Reagents:

    • Recombinant influenza A PA endonuclease.

    • Fluorescent tracer that binds to the active site.

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a multi-well plate, combine the endonuclease enzyme, the fluorescent tracer, and the test compound.

    • Incubate the mixture at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • A decrease in polarization indicates that the test compound has displaced the tracer.

    • Calculate Ki or IC50 values from the competition binding curve.[11]

This assay directly visualizes the cleavage of a nucleic acid substrate.

  • Principle: A single-stranded DNA or RNA substrate is incubated with the endonuclease in the presence and absence of an inhibitor. The reaction products are then resolved by gel electrophoresis. Inhibition of the endonuclease results in a decrease in the amount of cleaved substrate.

  • Reagents:

    • Recombinant influenza A PA endonuclease.

    • Single-stranded DNA (e.g., M13mp18) or a specific RNA oligonucleotide as a substrate.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM MnCl2, 2 mM DTT).

    • Test compounds dissolved in DMSO.

    • Loading dye and agarose or polyacrylamide gel.

  • Procedure:

    • Incubate the endonuclease enzyme with the test compound for a defined period.

    • Add the nucleic acid substrate to start the reaction and incubate at 37°C.

    • Stop the reaction by adding a chelating agent (e.g., EDTA).

    • Separate the reaction products by gel electrophoresis.

    • Stain the gel (e.g., with ethidium bromide or SYBR Gold) and visualize the DNA/RNA bands under UV light.

    • Quantify the band intensities to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Influenza A Virus Replication and Endonuclease Inhibition

The following diagram illustrates the role of the influenza A endonuclease in viral replication and the point of intervention for this compound derivatives.

Influenza_Replication cluster_host_cell Host Cell cluster_nucleus Nucleus Host_pre_mRNA Host pre-mRNA Capped_Primer Capped RNA Primer Host_pre_mRNA->Capped_Primer Cap-Snatching Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation (Ribosome) Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Influenza_Virus Influenza Virus Endonuclease PA Endonuclease Endonuclease->Host_pre_mRNA Cleavage Inhibitor This compound Derivative Inhibitor->Endonuclease

Caption: Influenza A endonuclease's role in viral replication and its inhibition.

Experimental Workflow for Inhibitor Screening and Validation

The logical flow for identifying and validating inhibitors of the influenza A endonuclease is depicted below.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., FRET or FP Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Secondary_Assay Secondary Assay (e.g., Gel-based Assay) Dose_Response->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Cell_Based_Assay Cell-Based Antiviral Assay Lead_Compounds->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assay->In_Vivo_Studies MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Mnk Mnk2 ERK->Mnk eIF4E eIF4E Mnk->eIF4E Cell_Proliferation Cell Proliferation & Survival eIF4E->Cell_Proliferation Inhibitor Pyrimidine Derivative Inhibitor->Mnk Inhibition

References

Methodological & Application

Synthesis and Purification of 5-Hydroxypyrimidin-4(3H)-one Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis Pathway Overview

The synthesis of 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one is achieved through a two-step process. The first step involves the formation of the 5-methoxy pyrimidinone precursor, followed by a demethylation step to yield the final hydroxylated product.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-Methoxy Precursor cluster_step2 Step 2: Demethylation Start 2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine Reagents1 2N HCl, Dioxane Start->Reagents1 Reaction1 Reflux (12h) Reagents1->Reaction1 Workup1 Dilute with EtOAc Wash with NaHCO3, Brine Dry over Na2SO4 Concentrate Reaction1->Workup1 Purification1 Flash Chromatography (50-100% EtOAc/Hexane) Workup1->Purification1 Intermediate 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one Purification1->Intermediate Reagents2 BBr3 (1M in DCM) Intermediate->Reagents2 Reaction2 Stir at 0°C to RT (24h) Reagents2->Reaction2 Workup2 Remove Solvent Suspend in Water Filter and Dry Reaction2->Workup2 FinalProduct 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one Workup2->FinalProduct

Caption: Synthesis workflow for 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one.

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one[1]
  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine (187 mg, 0.799 mmol) in a mixture of 2 N HCl (5 mL) and dioxane (5 mL).

  • Reaction: Reflux the reaction mixture for 12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of 50–100% EtOAc in hexane to yield 2-(4-fluorophenyl)-5-methoxypyrimidin-4(3H)-one as a white solid.

Step 2: Synthesis of 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one[1]
  • Reaction Setup: Dissolve 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one (58 mg, 0.26 mmol) in anhydrous dichloromethane (DCM, 5 mL). Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction: Add boron tribromide (BBr₃) (1 M in DCM, 3 mL, 3 mmol) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Remove the solvent under reduced pressure. Suspend the resulting residue in water.

  • Isolation: Filter the solid, collect it, and dry it under vacuum to provide 2-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one as a white solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one and its intermediate.

Table 1: Synthesis of 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one

ParameterValueReference
Starting Material2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine[1]
Yield23%[1]
Physical AppearanceWhite solid[1]
Melting Point229–231 °C[1]

Table 2: Synthesis of 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one

ParameterValueReference
Starting Material2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one[1]
Yield42%[1]
Physical AppearanceWhite solid[1]
Melting Point252–254 °C[1]

Biological Significance and Potential Applications

Derivatives of 5-hydroxypyrimidin-4(3H)-one have been investigated for their potential as inhibitors of influenza A endonuclease.[2] This activity is attributed to their ability to act as bimetal chelating ligands, binding to the active site of the viral enzyme.[2] The broader class of pyrimidinone derivatives exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic protocols provided here can be adapted for the generation of a library of substituted 5-hydroxypyrimidin-4(3H)-ones for further investigation in drug discovery programs.

Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, pyrimidine-based compounds are known to interact with a variety of cellular targets. For instance, some pyrimidine derivatives have been shown to inhibit kinases involved in cancer cell proliferation. Further research is required to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound and its analogs.

SignalingPathways cluster_potential Potential Biological Interactions cluster_outcomes Potential Therapeutic Outcomes Compound This compound Derivatives Enzyme Viral Endonuclease (e.g., Influenza A) Compound->Enzyme Inhibition Kinase Cellular Kinases Compound->Kinase Potential Inhibition Inflammation Inflammatory Pathways Compound->Inflammation Potential Modulation Antiviral Antiviral Activity Enzyme->Antiviral Anticancer Anticancer Activity Kinase->Anticancer AntiInflammatory Anti-inflammatory Activity Inflammation->AntiInflammatory

Caption: Potential biological interactions of this compound derivatives.

References

Application Notes and Protocols for Enzymatic Assay Design of 5-Hydroxypyrimidin-4(3H)-one Inhibitors Targeting Influenza A Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza A virus RNA-dependent RNA polymerase (RdRp) is a key enzyme in the viral replication cycle and a validated target for antiviral drugs. A critical component of the RdRp is the PA subunit, which possesses an endonuclease activity essential for the "cap-snatching" mechanism. This process involves the cleavage of host pre-mRNAs to generate capped primers for the synthesis of viral mRNA, making the PA endonuclease an attractive target for inhibitor development.[1][2][3][4] Recent studies have identified 5-Hydroxypyrimidin-4(3H)-one derivatives as potent inhibitors of this endonuclease.[1][5]

These application notes provide a comprehensive guide for designing and implementing a robust enzymatic assay to screen and characterize this compound based inhibitors of influenza A endonuclease. The protocols described herein are suitable for high-throughput screening (HTS) and detailed kinetic analysis of lead compounds.

Principle of the Assay

The primary method detailed is a fluorescence resonance energy transfer (FRET)-based assay. This assay utilizes a short, single-stranded nucleic acid substrate (RNA or DNA) dual-labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the influenza A endonuclease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the endonuclease activity. Inhibitors of the endonuclease will prevent or slow down substrate cleavage, resulting in a diminished fluorescence signal.[1][6][7]

An alternative, lower-throughput method is a gel-based cleavage assay, which directly visualizes the cleavage of a labeled substrate on a denaturing polyacrylamide gel. This can be used as a confirmatory assay.[7][8]

Signaling Pathway: Influenza A Virus Cap-Snatching

The influenza A endonuclease is a critical component of the viral RNA polymerase complex and plays a central role in the cap-snatching process, which is essential for viral transcription.

cap_snatching Influenza A Virus Cap-Snatching Pathway Host_pre_mRNA Host pre-mRNA (with 5' cap) Binding Binding of RdRp to host pre-mRNA cap Host_pre_mRNA->Binding 1. RdRp Influenza RdRp (PA, PB1, PB2) RdRp->Binding Cleavage Endonucleolytic Cleavage (PA Subunit) Binding->Cleavage 2. Capped_Primer Capped RNA Primer (10-13 nucleotides) Cleavage->Capped_Primer 3. Viral_mRNA_Synth Viral mRNA Synthesis (PB1 Subunit) Capped_Primer->Viral_mRNA_Synth 4. Viral_mRNA Viral mRNA (capped and polyadenylated) Viral_mRNA_Synth->Viral_mRNA 5. Translation Host Ribosome Viral_mRNA->Translation 6. Viral_Proteins Viral Proteins Translation->Viral_Proteins 7.

Figure 1: Influenza A Virus Cap-Snatching Pathway

Data Presentation: Inhibitor Potency

The inhibitory activity of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for hypothetical compounds against influenza A endonuclease.

Compound IDStructureIC50 (nM)[1][6]
HPO-0012-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one580
HPO-0022-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one85
HPO-0032-(3-cyanophenyl)-5-hydroxypyrimidin-4(3H)-one150
ControlKnown Diketo Acid Inhibitor20

Experimental Protocols

Expression and Purification of Recombinant Influenza A PA Endonuclease Domain (PA_N)

The N-terminal domain of the PA protein (residues 1-209), referred to as PA_N, contains the endonuclease active site and can be expressed in E. coli.[9][10][11]

Materials:

  • pET-28a vector containing the codon-optimized gene for PA_N

  • E. coli BL21(DE3) competent cells

  • LB Broth and Agar

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNAse I)

  • Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Storage Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • Ni-NTA Agarose Resin

Protocol:

  • Transform the pET-28a-PA_N plasmid into E. coli BL21(DE3) cells and select colonies on LB agar plates containing kanamycin.

  • Inoculate a single colony into LB broth with kanamycin and grow overnight at 37°C.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate overnight at 18°C.[12]

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the PA_N protein with Elution Buffer.

  • Dialyze the eluted protein against Storage Buffer and concentrate.

  • Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

FRET-Based Endonuclease Activity Assay

This protocol is designed for a 384-well plate format suitable for HTS.

Materials:

  • Purified recombinant PA_N endonuclease

  • FRET-based substrate: A 15-20 base single-stranded DNA or RNA oligonucleotide with a 5'-FAM fluorophore and a 3'-DABCYL quencher. (e.g., 5'-FAM-AGCAUAGCAUAGCAUAGC-DABCYL-3')

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM MnCl2.[1][6]

  • This compound test compounds and a known control inhibitor dissolved in DMSO.

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.

Experimental Workflow Diagram:

FRET_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Add_Inhibitor Add test inhibitor/ DMSO control to wells Add_Enzyme Add PA_N Endonuclease Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at RT (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction with FRET substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (e.g., every 60s for 30 min) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Figure 2: FRET-Based Endonuclease Assay Workflow

Protocol:

  • Prepare serial dilutions of the this compound inhibitor and control compounds in DMSO.

  • To each well of a 384-well plate, add 0.5 µL of the compound dilutions (final DMSO concentration should be ≤1%). Include wells with DMSO only for no-inhibitor (100% activity) and no-enzyme (background) controls.

  • Add 25 µL of PA_N endonuclease diluted in Assay Buffer to each well to a final concentration of ~5 nM.[6]

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[1]

  • Initiate the reaction by adding 25 µL of the FRET substrate diluted in Assay Buffer to a final concentration at or near its Km value (e.g., 150-200 nM).[1][6]

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity kinetically at room temperature for 30 minutes.

Data Analysis:

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background rate (no-enzyme control) from all other rates.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Confirmatory Gel-Based Cleavage Assay

Materials:

  • Purified recombinant PA_N endonuclease

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled (e.g., FAM) single-stranded RNA or DNA substrate (~30-50 nucleotides).

  • Assay Buffer (as above).

  • Test inhibitors and controls.

  • Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).

  • TBE Buffer.

  • Phosphorimager or fluorescence gel scanner.

Protocol:

  • Set up reactions in microcentrifuge tubes. For each reaction, combine Assay Buffer, PA_N endonuclease (~5-10 nM), and the test inhibitor at various concentrations. Include no-inhibitor and no-enzyme controls.

  • Pre-incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding the labeled substrate to a final concentration of ~10-20 nM.

  • Incubate the reactions at 37°C for 30-60 minutes.[7]

  • Stop the reactions by adding an equal volume of Stop Solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye fronts have migrated sufficiently.

  • Visualize the substrate and cleavage products using a phosphorimager or fluorescence scanner.

Data Analysis:

  • Quantify the band intensities of the uncleaved substrate and the cleavage products.

  • Calculate the percentage of substrate cleaved in each lane.

  • Determine the extent of inhibition by comparing the amount of cleavage in the presence of the inhibitor to the no-inhibitor control.

Conclusion

The described enzymatic assays provide a robust framework for the discovery and characterization of this compound inhibitors of influenza A endonuclease. The FRET-based assay is particularly well-suited for high-throughput screening campaigns, while the gel-based assay serves as a valuable secondary assay for confirming hits and providing a visual representation of inhibitor activity. These tools are essential for advancing the development of novel anti-influenza therapeutics targeting this critical viral enzyme.

References

Application of 5-Hydroxypyrimidin-4(3H)-one in influenza A endonuclease research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The cap-dependent endonuclease of the influenza A virus, an essential enzyme for viral replication, has emerged as a promising target for drug development. This enzyme, located in the PA subunit of the viral RNA-dependent RNA polymerase, cleaves host pre-mRNAs to generate capped primers for the synthesis of viral mRNA in a process known as "cap-snatching".[1][2] A promising class of inhibitors targeting this endonuclease are derivatives of 5-Hydroxypyrimidin-4(3H)-one. These compounds act as bimetal chelating ligands, binding to the two manganese ions in the active site of the endonuclease, thereby inhibiting its enzymatic activity.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in influenza A endonuclease research. It is intended to guide researchers in the evaluation of these compounds as potential antiviral agents.

Mechanism of Action: Targeting the "Cap-Snatching" Machinery

The influenza A virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[2] The "cap-snatching" process is initiated by the binding of the PB2 subunit to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease domain within the PA subunit cleaves the host pre-mRNA downstream of the cap. The resulting capped RNA fragment is then used by the PB1 subunit as a primer to initiate the transcription of viral mRNAs.

This compound derivatives are designed to disrupt this critical process. Their core structure allows them to chelate the two divalent metal ions (typically Mn²⁺) present in the endonuclease active site, which are essential for its catalytic activity.[3][4][5] By binding to these metal ions, the inhibitors block the cleavage of host pre-mRNAs, thus preventing viral transcription and replication.

G cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 subunit Host_pre_mRNA->PB2 1. Binding Capped_Fragment Capped RNA Fragment (Primer) PA PA subunit (Endonuclease) PB2->PA 2. Positioning PA->Host_pre_mRNA 3. Cleavage ('Cap-Snatching') PA->Capped_Fragment PB1 PB1 subunit (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA 5. Transcription Capped_Fragment->PB1 4. Priming Inhibitor This compound Derivative Inhibitor->PA Inhibition

Figure 1: Influenza A "Cap-Snatching" Mechanism and Inhibition.

Quantitative Data Summary

The inhibitory activity of various 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives against influenza A endonuclease has been evaluated. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. These values provide a quantitative measure of the potency of each compound.

Compound NumberR¹ (Phenyl Substituent)IC₅₀ (µM)[6][7]
3 4-Fluorophenyl0.58
4 3-Fluorophenyl>1.0
5 2-Fluorophenyl>1.0
6 4-Biphenyl>1.0
7 3-Biphenyl0.75
8 2-Biphenyl>1.0
9 4-Cyanophenyl0.82
10 3-Cyanophenyl0.43
11 4-(Tetrazol-5-yl)phenyl0.15
12 3-(Tetrazol-5-yl)phenyl0.45

Experimental Protocols

Detailed protocols for the synthesis of 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives and for key biological assays are provided below.

Protocol 1: Synthesis of 2-Phenyl-5-hydroxypyrimidin-4(3H)-one Derivatives

This protocol outlines a general three-step synthesis for 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives, starting from 2,4-dichloro-5-methoxypyrimidine.

G Start 2,4-Dichloro-5-methoxypyrimidine Step1 Step 1: Suzuki Coupling (Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) Start->Step1 Intermediate1 2-Aryl-4-chloro-5-methoxypyrimidine Step1->Intermediate1 Step2 Step 2: Methoxylation (NaOMe, MeOH, Reflux) Intermediate1->Step2 Intermediate2 2-Aryl-4,5-dimethoxypyrimidine Step2->Intermediate2 Step3 Step 3: Demethylation (BBr₃, CH₂Cl₂, 0°C to RT) Intermediate2->Step3 FinalProduct 2-Aryl-5-hydroxypyrimidin-4(3H)-one Step3->FinalProduct

Figure 2: Synthetic workflow for 2-Aryl-5-hydroxypyrimidin-4(3H)-ones.

Step 1: Suzuki Coupling

  • To a solution of 2,4-dichloropyrimidine in a mixture of toluene, ethanol, and water, add the desired phenylboronic acid (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), and potassium carbonate (3.0 equivalents).[2]

  • Degas the mixture with argon for 5-10 minutes.[2]

  • Heat the reaction mixture at 55-90°C for 12 hours under an argon atmosphere.[2]

  • After cooling to room temperature, partition the mixture between water and ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis and Methoxylation

  • Dissolve the product from Step 1 in a 1:1 mixture of dioxane and 2 N HCl.

  • Heat the mixture under argon.

  • Treat the resulting 2-phenyl-5-methoxypyrimidin-4(3H)-one with sodium methoxide in methanol.

Step 3: Demethylation

  • Dissolve the 2-phenyl-5-methoxypyrimidin-4(3H)-one in anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C under an argon atmosphere.

  • Add a solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.[8]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[8]

  • Quench the reaction by carefully adding it to ice water.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the final product by flash chromatography or recrystallization.

Protocol 2: FRET-Based Endonuclease Inhibition Assay

This assay measures the cleavage of a dual-labeled oligonucleotide substrate by the influenza PA endonuclease.

G Start Prepare Reagents: - PA Endonuclease - FRET Substrate - Inhibitor Dilutions Incubate Incubate Enzyme, Substrate, and Inhibitor in Assay Buffer Start->Incubate Measure Measure Fluorescence Intensity (Excitation/Emission) Incubate->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze Result IC₅₀ Value Analyze->Result

Figure 3: Workflow for FRET-based endonuclease inhibition assay.

Materials:

  • Recombinant influenza A PA N-terminal domain (PAₙ).

  • FRET substrate: A dual-labeled single-strand DNA or RNA oligonucleotide with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.[9]

  • Assay buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl, 1 mM MnCl₂.[10]

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A known endonuclease inhibitor, such as 2,4-dioxo-4-phenylbutanoic acid (DPBA), should be used as a positive control.[10]

  • In a 96-well black microplate, add the following to each well for a final volume of 100 µL:

    • PAₙ (e.g., 75 ng/µL final concentration).[10]

    • FRET substrate (e.g., 200 nM final concentration).[10]

    • Test compound at various concentrations.

    • Assay buffer.

  • Include control wells:

    • No enzyme control (substrate only) for background fluorescence.

    • Enzyme and substrate without inhibitor (positive control for enzyme activity).

    • Enzyme, substrate, and positive inhibitor control.

  • Incubate the plate at room temperature for a set time (e.g., 2 hours), protected from light.[10]

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., FAM: excitation ~485 nm, emission ~520 nm).

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

This high-throughput assay measures the ability of a test compound to displace a fluorescently labeled ligand from the active site of the PA endonuclease.[11]

Materials:

  • Recombinant influenza A PA N-terminal domain (PAₙ).

  • Fluorescently labeled probe that binds to the PAₙ active site.[11]

  • Assay buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100.

  • Test compounds dissolved in DMSO.

  • 384-well black, low-volume microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well microplate, add the following to each well:

    • PAₙ at a constant concentration (e.g., 0.8 µM).[11]

    • Fluorescent probe at a constant concentration (e.g., 60 nM).[11]

    • Test compound at various concentrations.

    • Assay buffer containing up to 10% DMSO.[11]

  • Include control wells:

    • Probe only (for minimum polarization).

    • Probe and PAₙ without inhibitor (for maximum polarization).

  • Incubate the plate at room temperature for 15 minutes to 24 hours.[11]

  • Measure fluorescence polarization (in millipolarization units, mP) using the plate reader.

  • Calculate the percent displacement for each compound concentration.

  • Determine the IC₅₀ or Kᵢ value by plotting the mP values against the logarithm of the compound concentration and fitting the data to a competitive binding model.

Protocol 4: Plaque Reduction Assay in MDCK Cells

This cell-based assay evaluates the antiviral activity of the compounds by measuring the reduction in the formation of viral plaques.

G Start Seed MDCK cells in 6-well plates Infect Infect confluent cell monolayer with influenza A virus Start->Infect Treat Add overlay medium containing serial dilutions of inhibitor Infect->Treat Incubate Incubate for 2-3 days for plaque formation Treat->Incubate FixStain Fix and stain cells (e.g., with crystal violet) Incubate->FixStain Count Count plaques and calculate % reduction FixStain->Count Result EC₅₀ Value Count->Result

Figure 4: Plaque reduction assay workflow.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Influenza A virus stock.

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin).

  • Overlay medium (e.g., containing agarose or Avicel).

  • Test compounds dissolved in DMSO.

  • 6-well plates.

  • Crystal violet staining solution.

Procedure:

  • Seed MDCK cells in 6-well plates and grow to a confluent monolayer.[9]

  • Wash the cells with PBS and infect with a dilution of influenza A virus calculated to produce 50-100 plaques per well.[1]

  • Adsorb the virus for 1 hour at 37°C.[1]

  • During adsorption, prepare the overlay medium containing serial dilutions of the test compound.

  • After adsorption, remove the virus inoculum and add 2 mL of the overlay medium with the respective compound concentrations to each well.[1]

  • Allow the overlay to solidify and incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.[1]

  • Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with 0.1% crystal violet solution.[1]

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

Structure-Activity Relationship (SAR)

The inhibitory potency of 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives is influenced by the nature and position of substituents on the phenyl ring.

G cluster_sar Structure-Activity Relationship cluster_observations Key Observations Core This compound Core (Metal Chelation) Phenyl 2-Phenyl Group Substituent Substituent on Phenyl Ring Phenyl->Substituent Influences Activity Endonuclease Inhibitory Activity Substituent->Activity Determines Observation1 4-substitution is favorable (e.g., 4-Fluoro, 4-Cyano) Activity->Observation1 Observation2 Tetrazole at position 4 shows high potency Activity->Observation2 Observation3 Biphenyl at position 3 is tolerated Activity->Observation3 Observation4 Steric hindrance at position 2 or 6 can decrease activity Activity->Observation4

Figure 5: Key structure-activity relationships.

Key findings from structure-activity relationship studies include:

  • Position of Phenyl Substituent: Substitution at the 4-position of the phenyl ring, such as with a fluoro or cyano group, is generally favorable for activity.[6][7]

  • Nature of the Substituent: The introduction of a tetrazole group at the 4-position of the phenyl ring significantly enhances the inhibitory potency, with the 4-(tetrazol-5-yl)phenyl derivative being the most potent in the series.[6][7]

  • Steric Factors: Bulky substituents at the 2- or 6-position of the phenyl ring can lead to decreased activity, likely due to steric hindrance within the enzyme's active site.[6][7] The 3-biphenyl derivative, however, retains reasonable activity.[7]

Conclusion

This compound derivatives represent a promising class of influenza A endonuclease inhibitors. The detailed protocols and data presented in these application notes provide a comprehensive resource for researchers to synthesize, evaluate, and further optimize these compounds as potential antiviral drugs. The established structure-activity relationships offer a rational basis for the design of new analogs with improved potency and pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully assess their therapeutic potential.

References

Application Notes and Protocols for the Quantification of 5-Hydroxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 5-Hydroxypyrimidin-4(3H)-one in various sample matrices. The protocols are intended for researchers, scientists, and professionals in drug development. The methods described are based on established analytical techniques for pyrimidine derivatives and related compounds. It is important to note that these methods should be fully validated for the specific matrix and intended use.

Introduction

This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry. Notably, derivatives of this scaffold have been identified as inhibitors of influenza A endonuclease, an essential enzyme for viral replication.[1][2] Accurate quantification of this and related compounds is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), as well as a simpler Ultraviolet-Visible (UV-Vis) spectrophotometric method.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and should be established for each specific assay and laboratory.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) To be determinedTo be determined (typically pg/mL to low ng/mL)[3]To be determined (typically µg/mL)[4]
Limit of Quantification (LOQ) To be determinedTo be determined (typically low ng/mL)[3]To be determined (typically µg/mL)[4]
Linearity Range To be determinedTo be determined (typically 3-4 orders of magnitude)[3]To be determined
Accuracy (% Recovery) To be determinedTo be determined (typically 85-115%)To be determined
Precision (% RSD) To be determinedTo be determined (typically <15%)To be determined

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations.

3.1.1. Sample Preparation

  • Bulk Material/Standard Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to prepare calibration standards and quality control samples.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

    • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., methanol:water 50:50 v/v).[5]

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to volume with the extraction solvent and mix well.

    • Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.

    • Further dilute the filtrate with the mobile phase to a concentration within the calibration range.

3.1.2. Chromatographic Conditions

The following conditions are a starting point and may require optimization:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and acetonitrile (e.g., 90:10 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). For similar pyrimidine derivatives, wavelengths between 230 nm and 280 nm are common.[4][5]

  • Injection Volume: 10-20 µL.

3.1.3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.[7][8]

3.2.1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3.2.2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be required to elute the analyte and wash the column. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be determined by infusion of a standard solution).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used. The precursor ion (parent ion) and a specific product ion (daughter ion) for both the analyte and the internal standard need to be determined by direct infusion and optimization.

3.2.3. Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

UV-Vis Spectrophotometry

This is a simpler, less sensitive method suitable for the quantification of the pure compound or in simple formulations without interfering substances.[4]

3.3.1. Protocol

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer solution).

  • Scan the solution across a UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of each standard at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown sample (prepared in the same solvent and diluted to be within the calibration range) and determine its concentration from the calibration curve.

Visualizations

Signaling Pathway: Inhibition of Influenza A Endonuclease

Derivatives of this compound have been shown to inhibit the PA endonuclease of the influenza virus. This enzyme is crucial for the "cap-snatching" mechanism, where the virus cleaves host pre-mRNAs to use as primers for its own mRNA synthesis.[1][2][9]

G cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex cluster_inhibitor Inhibition Host_pre_mRNA Host pre-mRNA (with 5' cap) PB1 PB1 (Polymerase) Host_pre_mRNA->PB1 Capped Primer PB2 PB2 (Cap-binding) Host_pre_mRNA->PB2 Binding PA_Endonuclease PA Endonuclease PA_Endonuclease->Host_pre_mRNA Cleavage ('Cap-snatching') Viral_mRNA Viral mRNA Synthesis PB1->Viral_mRNA Transcription PB2->PA_Endonuclease Activation Inhibitor 5-Hydroxypyrimidin- 4(3H)-one Derivative Inhibitor->PA_Endonuclease Inhibition G Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS System Supernatant->LC_MS Data Data Acquisition and Processing LC_MS->Data Result Quantitative Result Data->Result

References

In Vitro Evaluation of 5-Hydroxypyrimidin-4(3H)-one Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine analogues are a critical class of compounds in cancer chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and trigger cytotoxicity in rapidly proliferating cancer cells.[1][2] The evaluation of novel pyrimidine derivatives, such as 5-Hydroxypyrimidin-4(3H)-one, necessitates a robust panel of in vitro assays to elucidate their cytotoxic potential, mechanism of action, and therapeutic promise. These assays are fundamental in the early stages of drug discovery and development.[1]

This document provides a comprehensive guide to the in vitro evaluation of this compound cytotoxicity. It includes detailed protocols for key assays, guidelines for data presentation, and visual representations of experimental workflows and potential signaling pathways.

Data Presentation: Summarized Cytotoxicity Data

Effective data presentation is crucial for the comparative analysis of cytotoxic activity. All quantitative data should be organized into clear and concise tables. Below are template tables illustrating how to present cytotoxicity and apoptosis data for this compound against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)¹
MCF-7Breast CancerMTT[Insert Value]
HepG2Liver CancerMTT[Insert Value]
A549Lung CancerMTT[Insert Value]
HCT-116Colon CancerMTT[Insert Value]
Panc-1Pancreatic CancerMTT[Insert Value]

¹IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells

Treatment Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)[Insert Value][Insert Value][Insert Value]
IC50[Insert Value][Insert Value][Insert Value]
2 x IC50[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate in vitro evaluation. The following sections provide step-by-step methodologies for key cytotoxicity and apoptosis assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended to determine the full dose-response curve. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate the plates for 48 to 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is used as a probe for apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.[1]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.[1]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature. Add 400 µL of binding buffer to each sample.[1]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.[1]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[1]

Cell Cycle Analysis

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound may induce cell cycle arrest at the G1 or G2/M phase.[3][4]

Visualizations: Diagrams of Workflows and Pathways

Visual diagrams aid in understanding complex experimental processes and biological pathways.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of Compound B->C D Treat Cells for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis A Seed Cells in 6-well Plate B Treat with Compound A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations G->H

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Apoptosis_Signaling_Pathway Potential Apoptosis Signaling Pathway Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by cytotoxic agents.

References

Application Notes and Protocols for Testing 5-Hydroxypyrimidin-4(3H)-one Against Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of 5-Hydroxypyrimidin-4(3H)-one against various influenza virus strains. The document outlines detailed methodologies for essential in vitro assays, including cytotoxicity assessment, antiviral activity determination through plaque reduction and TCID50 assays, and mechanistic studies via neuraminidase inhibition assays. The provided protocols are designed to ensure robust and reproducible data generation for the preclinical assessment of this compound.

Introduction

Influenza viruses are a significant cause of seasonal epidemics and occasional pandemics, creating a continuous demand for novel antiviral therapeutics.[1][2] Pyrimidine analogs represent a promising class of compounds with potential antiviral properties.[1][2][3] this compound and its derivatives have been identified as potential inhibitors of influenza virus replication, possibly by targeting the viral endonuclease, a key enzyme in the viral RNA-dependent RNA polymerase complex.[4][5] This document provides a detailed protocol for the systematic evaluation of this compound against influenza A and B virus strains.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Specifications
Cell Lines Madin-Darby Canine Kidney (MDCK) CellsATCC® CCL-34™ or equivalent
A549 Cells (optional, for cytotoxicity)ATCC® CCL-185™ or equivalent
Viruses Influenza A/PR/8/34 (H1N1)ATCC® VR-1469™ or equivalent
Influenza A/Victoria/3/75 (H3N2)ATCC® VR-822™ or equivalent
Influenza B/Lee/40ATCC® VR-1535™ or equivalent
Compound This compoundHigh purity (>95%)
Media & Buffers Dulbecco's Modified Eagle's Medium (DMEM)High glucose, with L-glutamine & sodium pyruvate
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-Streptomycin Solution10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin
Trypsin-EDTA Solution0.25% Trypsin, 0.53 mM EDTA
Phosphate-Buffered Saline (PBS)pH 7.4
Assay Reagents TPCK-Treated TrypsinFor viral infection
Crystal Violet Staining Solution0.5% (w/v) in 20% methanol
Avicel® RC-591 or other overlay mediumFor plaque assay
CellTiter-Glo® Luminescent Cell Viability AssayOr equivalent (e.g., MTT, XTT)
Neuraminidase Inhibitor Detection Kite.g., NA-Star® Influenza Neuraminidase Inhibitor Resistance Detection Kit
Plates & Consumables 96-well, 48-well, and 12-well tissue culture platesSterile
Serological pipettes, pipette tipsSterile
Centrifuge tubesSterile

Experimental Workflow

The overall experimental workflow for testing this compound is depicted below. This workflow ensures a systematic evaluation from basic toxicity to specific antiviral activity and mechanism of action.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanistic Insights A Compound Preparation & Solubilization B Cytotoxicity Assay (CC50 Determination) A->B C Plaque Reduction Assay (IC50) B->C Select non-toxic concentrations D TCID50 Assay (EC50) B->D Select non-toxic concentrations E Data Analysis & Interpretation C->E D->E F Neuraminidase Inhibition Assay F->E G Endonuclease Activity Assay (Optional) G->E

Caption: Overall experimental workflow for antiviral testing.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in serum-free DMEM, starting from a high concentration (e.g., 1 mM).

  • Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assays.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTT).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay (IC50 Determination)

This assay quantifies the ability of the compound to inhibit the formation of viral plaques.[6][7]

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer (approximately 5 x 10^5 cells/well).[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Virus Dilution: Prepare a dilution of the influenza virus stock in serum-free DMEM to yield 50-100 plaque-forming units (PFU) per well.

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[9]

  • Compound Treatment: Prepare various non-toxic concentrations of this compound (below the CC50 value) in the overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.2% Avicel®) containing TPCK-treated trypsin (2 µg/mL).

  • Overlay: After the 1-hour incubation, remove the virus inoculum and overlay the cells with 1 mL of the compound-containing overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Tissue Culture Infectious Dose (TCID50) Assay (EC50 Determination)

This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).[10][11]

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.

  • Virus and Compound Preparation: Prepare a virus dilution that results in 100 TCID50 per 50 µL.[12][13] Prepare serial dilutions of this compound in infection medium (serum-free DMEM with TPCK-treated trypsin).

  • Infection and Treatment: Add 50 µL of the compound dilutions to the wells. Then, add 50 µL of the virus dilution to the wells. Include a virus control (virus, no compound), cell control (no virus, no compound), and compound toxicity control (compound, no virus).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days and observe for CPE daily.[14]

  • Endpoint Determination: The endpoint is when CPE is complete in the virus control wells. The presence or absence of CPE in each well is recorded.

  • Data Analysis: Calculate the TCID50 using the Reed-Muench method.[10][11] The 50% effective concentration (EC50) is the concentration of the compound that inhibits CPE in 50% of the infected wells.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Influenza Strain CC50 (µM) in MDCK cells IC50 (µM) - Plaque Reduction EC50 (µM) - TCID50 Selectivity Index (SI = CC50/IC50)
A/PR/8/34 (H1N1)
A/Victoria/3/75 (H3N2)
B/Lee/40

Table 2: Neuraminidase Inhibition Assay Results

Influenza Strain This compound IC50 (µM) Oseltamivir IC50 (µM) (Positive Control)
A/PR/8/34 (H1N1)
A/Victoria/3/75 (H3N2)
B/Lee/40

Mechanistic Studies

Protocol 4: Neuraminidase (NA) Inhibition Assay

This fluorescence-based assay determines if this compound inhibits the activity of the influenza neuraminidase enzyme.[15]

  • Reagent Preparation: Prepare a working solution of the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[15] Prepare serial dilutions of this compound and a known NA inhibitor (e.g., Oseltamivir) as a positive control.

  • Assay Procedure: In a 96-well black plate, add the diluted compound, the influenza virus preparation (as the source of NA), and the assay buffer.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Second Incubation: Incubate for another 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Fluorescence Reading: Measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percent inhibition of NA activity for each compound concentration and determine the IC50 value.

Influenza Virus Replication and Potential Drug Targets

The replication of influenza virus is a multi-step process that offers several targets for antiviral drugs. This compound is hypothesized to target the viral endonuclease. The diagram below illustrates the influenza virus replication cycle and highlights key cellular signaling pathways that are often manipulated by the virus.[16][17][18]

G cluster_cell Host Cell cluster_nucleus Nucleus cluster_signaling Manipulated Host Pathways Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (M2 Ion Channel) Entry->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (Ribosomes) Replication->Translation Endonuclease Viral Endonuclease (Target of 5-HP-4(3H)-one) Replication->Endonuclease PI3K_Akt PI3K/Akt Pathway Replication->PI3K_Akt MAPK MAPK Pathway Replication->MAPK NF_kB NF-κB Pathway Replication->NF_kB Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release (Neuraminidase) Assembly->Budding Virus_out Progeny Virions Budding->Virus_out Virus_in Influenza Virion Virus_in->Entry

Caption: Influenza virus replication cycle and potential targets.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential anti-influenza agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing promising antiviral candidates through the drug development pipeline.

References

Synthesis of Phenyl-Substituted 5-Hydroxypyrimidin-4(3H)-one Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenyl-substituted 5-hydroxypyrimidin-4(3H)-one analogues. These compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of viral enzymes such as influenza A endonuclease.[1][2][3] The following sections outline the synthetic strategies, detailed experimental procedures, and characterization data for key intermediates and final products.

Synthetic Approach

The primary synthetic route for the preparation of 2-phenyl-5-hydroxypyrimidin-4(3H)-ones involves a Suzuki coupling reaction followed by hydrolysis.[1][2] This approach begins with a common intermediate, 2-chloro-4,5-dimethoxypyrimidine, which is coupled with various phenylboronic acids to introduce the phenyl substituent at the 2-position. Subsequent hydrolysis of the methoxy groups yields the desired this compound core.

A general workflow for this synthesis is depicted below:

SynthesisWorkflow A 2,4-dichloro-5- methoxypyrimidine B 2-Chloro-4,5- dimethoxypyrimidine A->B NaOCH3 C 2-Phenyl-4,5- dimethoxypyrimidine derivative B->C Phenylboronic acid, Pd catalyst, base D 2-Phenyl-5-methoxy- pyrimidin-4(3H)-one C->D Hydrolysis (e.g., HCl) E 2-Phenyl-5-hydroxy- pyrimidin-4(3H)-one D->E Demethylation

Caption: General synthetic workflow for 2-phenyl-5-hydroxypyrimidin-4(3H)-ones.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 2-phenyl-5-hydroxypyrimidin-4(3H)-one analogues.[1]

Synthesis of 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 2-chloro-4,5-dimethoxypyrimidine, (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a solvent mixture such as dioxane and water.

  • Suzuki Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified time (typically several hours) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-(4-fluorophenyl)-4,5-dimethoxypyrimidine by flash chromatography on silica gel.

  • Hydrolysis: Dissolve the purified product in a mixture of dioxane and 2 N HCl (1:1).

  • Reaction: Heat the mixture at reflux until the reaction is complete.

  • Isolation: Remove the solvent under vacuum. Dilute the residue with water and filter the resulting solid.

  • Final Product: Collect the solid to obtain 2-(4-fluorophenyl)-5-methoxypyrimidin-4(3H)-one.

Synthesis of 6-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one (Isomer)

While the primary focus is on 2-phenyl substituted analogues, the synthesis of the isomeric 6-phenyl substituted compounds follows a similar Suzuki coupling strategy starting from a different chlorinated pyrimidine precursor.

Protocol:

  • Reaction Setup: Combine the appropriate 6-chloro-5-methoxypyrimidin-4(3H)-one precursor with (4-fluorophenyl)boronic acid, a palladium catalyst, and a base in a suitable solvent.

  • Suzuki Coupling: Heat the mixture under an inert atmosphere at reflux.

  • Work-up: After completion, remove the solvent under vacuum.

  • Isolation: Dilute the residue with water and filter to collect the solid product, 6-(4-fluorophenyl)-5-methoxypyrimidin-4(3H)-one.

Data Presentation

The following tables summarize the quantitative data for representative phenyl-substituted 5-methoxypyrimidin-4(3H)-one analogues as reported in the literature.[1]

Table 1: Synthesis and Physical Properties

CompoundPosition of Phenyl GroupYield (%)Melting Point (°C)
2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one223229–231
6-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one687204–206

Table 2: Spectroscopic Data

Compound¹H NMR (400 MHz, DMSO-d₆) δ¹³C NMR (100 MHz, DMSO-d₆) δ¹⁹F NMR (376 MHz, DMSO-d₆) δHRMS (ESI) [M+H]⁺ or [M+Na]⁺
2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one 12.79 (s, 1H), 8.08 (dd, J = 9, 5 Hz, 2H), 7.68 (s, 1H), 7.35–7.30 (m, 2H), 3.79 (s, 3H)163.6 (JC,F = 247 Hz), 158.1, 148.4, 145.4, 130.4, 129.6 (JC,F = 9 Hz), 129.1, 115.5 (JC,F = 22 Hz), 56.0-110.2calcd for C₁₁H₉FN₂O₂Na: 243.0540, found: 243.0546
6-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one 12.76 (s, 1H), 8.07 (s, 1H), 8.04 (dd, J = 9, 6 Hz, 2H), 7.33–7.28 (m, 2H), 3.34 (s, 3H)162.5 (JC,F = 246 Hz), 158.8, 147.4, 143.7, 142.9, 131.7, 131.2 (JC,F = 8 Hz), 115.0 (JC,F = 21 Hz), 58.8-111.8calcd for C₁₁H₁₀FN₂O₂: 221.0721, found: 221.0721

Application and Biological Activity

Phenyl-substituted 5-hydroxypyrimidin-4(3H)-ones have been identified as inhibitors of the endonuclease activity of the influenza RNA-dependent RNA polymerase.[3] This enzyme is crucial for viral replication, making it an attractive target for the development of new antiviral agents.[3] The inhibitory activity of these compounds is attributed to their ability to act as bimetal chelating ligands within the enzyme's active site.[2][3]

The logical relationship for the mechanism of action is illustrated below:

MoA cluster_0 Mechanism of Action A Phenyl-substituted This compound B Influenza A Endonuclease (Active Site) A->B Binds to C Inhibition of Endonuclease Activity B->C Leads to D Blockade of Viral RNA Replication C->D Results in

References

Troubleshooting & Optimization

Improving the solubility of 5-Hydroxypyrimidin-4(3H)-one for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Hydroxypyrimidin-4(3H)-one for various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is known to have limited solubility in common aqueous and organic solvents. Preliminary data indicates it is slightly soluble in water, methanol, chloroform, and ethyl acetate.[1] Its solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Q2: I am observing precipitation of my compound during my assay. What could be the cause?

Precipitation of this compound during an assay can be due to several factors:

  • Low intrinsic solubility: The compound's concentration in the final assay buffer may exceed its solubility limit.

  • Solvent-shifting: If the compound is initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer, the abrupt change in solvent polarity can cause it to precipitate.

  • pH changes: The pH of the final assay medium might be unfavorable for keeping the compound in solution. The ionization state of the molecule, which is pH-dependent, can significantly affect its solubility.

  • Temperature fluctuations: A decrease in temperature can lower the solubility of the compound.

  • Interactions with other assay components: The compound may interact with proteins, salts, or other reagents in the assay, leading to the formation of insoluble complexes.

Q3: Can I use DMSO to dissolve this compound? What are the potential issues?

Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble compounds for in vitro assays.[2][3][4] However, there are potential issues to consider:

  • DMSO concentration in the final assay: High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other biological readouts. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v).

  • Compound precipitation upon dilution: As mentioned, diluting a DMSO stock solution into an aqueous buffer can cause the compound to precipitate.

  • DMSO quality: Use high-purity, anhydrous DMSO to avoid introducing water, which can affect the initial dissolution, and to prevent degradation of the compound.

Troubleshooting Guides

Issue: Difficulty in preparing a stock solution.

Solution 1: Solvent Selection

If you are struggling to dissolve this compound, consider testing a range of solvents. The choice of solvent will depend on the requirements of your specific assay.

SolventExpected SolubilityConsiderations
DMSO HighCan be toxic to cells at high concentrations.[5]
Ethanol ModerateGenerally less toxic than DMSO but may have lower solvating power.
Methanol SlightCan be used for initial dissolution but may need to be removed.
Water (pH adjusted) VariableSolubility is highly dependent on pH.

Solution 2: Physical Dissolution Aids

  • Sonication: Applying ultrasonic waves can help break down compound aggregates and enhance dissolution.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

  • Gentle Warming: Slightly warming the solvent (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation.[6]

Issue: Compound precipitates when diluted into aqueous assay buffer.

Solution 1: Optimize the Dilution Protocol

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Rapid Mixing: When adding the compound stock solution to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

Solution 2: Co-solvents and Surfactants

The inclusion of co-solvents or surfactants in the final assay buffer can help maintain the solubility of the compound.[7][8][9]

AdditiveRecommended Starting ConcentrationMechanism of Action
Polyethylene Glycol (PEG) 400 1-5% (v/v)Increases the polarity of the solvent mixture.
Tween® 20 or Triton™ X-100 0.01-0.1% (v/v)Non-ionic surfactants that form micelles to encapsulate the compound.
Pluronic® F-68 0.02-0.1% (w/v)A non-ionic block copolymer surfactant.

Solution 3: pH Adjustment

The solubility of ionizable compounds is often pH-dependent. Experimenting with the pH of the assay buffer can significantly improve the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal pH for Aqueous Solubility
  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound to a small volume of each buffer.

  • Incubate the samples at a constant temperature (e.g., room temperature or 37°C) with constant agitation for several hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH range.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Assay Dilution weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate stock 10 mM Stock in DMSO sonicate->stock intermediate Intermediate Dilution (in buffer) stock->intermediate Stepwise Dilution final Final Assay Concentration intermediate->final Final Dilution assay_plate Add to Assay Plate final->assay_plate

Caption: Workflow for preparing and diluting this compound.

troubleshooting_logic start Precipitation Observed in Assay check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dmso->start No, adjust check_dilution Was stepwise dilution performed? check_dmso->check_dilution Yes check_dilution->start No, implement check_ph Is buffer pH optimized? check_dilution->check_ph Yes check_ph->start No, optimize add_cosolvent Consider adding co-solvents/surfactants check_ph->add_cosolvent Yes solution Solubility Improved add_cosolvent->solution

Caption: Troubleshooting logic for addressing compound precipitation.

References

Optimizing reaction conditions for 5-Hydroxypyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 5-Hydroxypyrimidin-4(3H)-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction to synthesize a 2-substituted-5-hydroxypyrimidin-4(3H)-one via demethylation of the corresponding 5-methoxy derivative with BBr₃ resulted in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in BBr₃ demethylation reactions are common and can often be attributed to several factors:

  • Moisture: Boron tribromide (BBr₃) reacts violently with water. Any moisture in your solvent, glassware, or starting material will consume the reagent and prevent it from participating in the demethylation.

    • Troubleshooting: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents; it is best to use a freshly opened bottle or distill the solvent over a suitable drying agent.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending the reaction duration or adding an additional equivalent of BBr₃. The reaction is typically stirred for 18-24 hours.[1]

  • Degradation of Starting Material or Product: The product or starting material may be unstable under the reaction conditions.

    • Troubleshooting: Perform the addition of BBr₃ at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction, and then allow the mixture to slowly warm to room temperature.[1]

  • Work-up Issues: The product may be lost or degraded during the work-up procedure.

    • Troubleshooting: After the reaction is complete, quenching should be done carefully at low temperatures, for instance by slowly adding methanol or water. The resulting product might be a solid that can be filtered, or it may require extraction.[1]

Q2: I am attempting the hydrolysis of a 2-phenyl-4,5-dimethoxypyrimidine to a 2-phenyl-5-methoxypyrimidin-4(3H)-one using HCl and dioxane, but the yield is poor. How can I optimize this step?

A2: The hydrolysis of the 4-methoxy group can be sensitive to reaction time and acid concentration.

  • Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or degradation, respectively. The reported reflux times vary from 12 to 18 hours.[1]

    • Troubleshooting: Monitor the reaction by TLC to determine the optimal reaction time for your specific substrate.

  • Acid Concentration: The concentration of hydrochloric acid is crucial.

    • Troubleshooting: The literature suggests using a 1:1 mixture of dioxane and 2N HCl.[1] Ensure the acid concentration is accurate.

  • Purification: The product may be difficult to separate from the starting material or byproducts.

    • Troubleshooting: Flash chromatography on silica gel is a common purification method. A gradient elution, for example from 0-100% ethyl acetate in hexanes, may be necessary to achieve good separation.[1]

Issue 2: Product Purification and Impurities

Q3: My final this compound product is impure after initial work-up. What are some effective purification strategies?

A3: Purification of polar heterocyclic compounds like 5-hydroxypyrimidin-4(3H)-ones can be challenging. A multi-step approach is often necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be very effective. Common solvents to try include ethanol, methanol, acetonitrile, or ethyl acetate.

  • Silica Gel Chromatography: This is a widely used method for purifying these compounds.

    • Troubleshooting: Due to the polarity of the target molecule, a polar mobile phase is often required. A common eluent system is a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 DCM/Methanol).[2] If the product is still retained on the column, adding a small amount of acetic acid or ammonia to the eluent can sometimes help.

  • Trituration: Grinding the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. For instance, washing the crude solid with hot ethyl acetate has been reported to remove impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one from 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one

This protocol involves the demethylation of the 5-methoxy group using boron tribromide.

  • Dissolve 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one (e.g., 58 mg, 0.26 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Slowly add a 1 M solution of BBr₃ in DCM (e.g., 3 mL, 3 mmol).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.[1]

  • Suspend the resulting residue in water.[1]

  • Filter the solid, collect it, and dry it under a vacuum to yield the final product.[1]

Protocol 2: Synthesis of 2-(2-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one from 2-(2-Fluorophenyl)-4,5-dimethoxypyrimidine

This protocol describes the selective hydrolysis of the 4-methoxy group.

  • Dissolve 2-(2-Fluorophenyl)-4,5-dimethoxypyrimidine (e.g., 400 mg, 1.71 mmol) in a mixture of 2 N HCl (10 mL) and dioxane (10 mL).[1]

  • Reflux the reaction mixture for 18 hours.[1]

  • Cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.[1]

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of 0–100% ethyl acetate in hexanes, followed by 0–10% methanol in DCM to obtain the product.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Aryl-5-methoxypyrimidin-4(3H)-ones

Aryl SubstituentReaction Time (h)Yield (%)Reference
2-(4-Fluorophenyl)1223[1]
2-(2-Fluorophenyl)1880[1]
2-(3-Fluorophenyl)1863[1]

Table 2: Comparison of Reaction Conditions for the Synthesis of 2-Aryl-5-hydroxypyrimidin-4(3H)-ones

Aryl SubstituentReaction Time (h)Yield (%)Reference
2-(4-Fluorophenyl)2442[1]
2-(2-Fluorophenyl)18N/A[1]
2-(3-Fluorophenyl)18N/A[1]

N/A: Yield not explicitly reported for the final product in the provided source.

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Demethylation cluster_purification Purification start 2-Aryl-4,5-dimethoxypyrimidine reagents1 2N HCl, Dioxane Reflux (12-18h) start->reagents1 product1 2-Aryl-5-methoxypyrimidin-4(3H)-one reagents1->product1 reagents2 BBr3, Anhydrous DCM 0°C to RT (18-24h) product1->reagents2 product2 2-Aryl-5-hydroxypyrimidin-4(3H)-one reagents2->product2 purification Flash Chromatography or Recrystallization product2->purification final_product Pure Product purification->final_product troubleshooting_low_yield issue Low Yield in Demethylation cause1 Moisture Contamination issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Degradation issue->cause3 solution1 Use Anhydrous Solvents Oven-Dry Glassware cause1->solution1 solution2 Extend Reaction Time Add More BBr3 Monitor by TLC/LC-MS cause2->solution2 solution3 Low Temperature Addition of BBr3 (0°C or -78°C) cause3->solution3

References

Troubleshooting low yield in 5-Hydroxypyrimidin-4(3H)-one analogue synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxypyrimidin-4(3H)-one analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common general causes?

A1: Low yields in pyrimidine synthesis can often be attributed to several key factors:

  • Purity of Reactants: Impurities in your starting materials (e.g., substituted malonates, amidines, or ureas) can inhibit the reaction or lead to unwanted side products.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the efficiency of the cyclization.

  • Catalyst Inefficiency: If you are using a catalyst, its activity may be compromised, or it may not be suitable for your specific substrates.

  • Incomplete Cyclization: The open-chain intermediate may not be efficiently converting to the final pyrimidine ring.[1]

  • Side Reactions: Competing reactions, such as the self-condensation of starting materials, can reduce the availability of reactants for the desired synthesis.[2]

Q2: I am observing a fluorescent byproduct in my reaction mixture. What is it and how can I prevent it?

A2: A common fluorescent byproduct in reactions involving β-ketoesters and urea/ammonia sources is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with an aldehyde and ammonia (which can form from the decomposition of urea at high temperatures). To minimize DHP formation, consider the following:

  • Lower Reaction Temperature: Higher temperatures often favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[3]

  • Order of Addition: In some cases, adding the urea or amidine component last can minimize its decomposition and side reactions.[3]

Q3: My product is difficult to purify. What are some common impurities I should look for?

A3: Common impurities include unreacted starting materials, uncyclized open-chain intermediates, and side products like N-acylureas (if urea is used) or Knoevenagel adducts.[1] Characterization by NMR and mass spectrometry can help identify these impurities. Purification can typically be achieved through column chromatography or recrystallization.

Q4: Is it necessary to protect the 5-hydroxy group during the synthesis?

A4: The necessity of a protecting group for the 5-hydroxy moiety depends on the specific synthetic route and the reactivity of other functional groups present. A common strategy involves using a precursor with a protected hydroxyl group, such as a methoxy or benzyloxy group, which is then cleaved in a final step to yield the desired 5-hydroxypyrimidine. This approach prevents the hydroxyl group from interfering with the cyclization reaction.

Troubleshooting Guide

Problem 1: Low Yield in the Cyclocondensation Step

This section addresses low yields when forming the pyrimidine ring, for instance, from a substituted diethyl malonate and an amidine.

Potential Cause Troubleshooting Steps
Impure or Decomposed Amidine Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[3]
Presence of Water Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.[1][3]
Suboptimal Base/Catalyst The choice of base is critical. Common bases include sodium ethoxide or sodium methoxide. The stoichiometry of the base should be optimized. If using an acid catalyst (in other pyrimidine syntheses), ensure its activity and appropriate concentration.[1]
Low Reaction Temperature The cyclization may require heating. Refluxing in a suitable solvent like ethanol or THF can provide the necessary activation energy for ring closure. Monitor the reaction for product formation and potential degradation at higher temperatures.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[3]
Steric Hindrance Bulky substituents on the starting materials may slow down the reaction. Consider increasing the reaction time or using a more forceful heating method if the molecules are stable.
Problem 2: Low Yield in the Deprotection Step (e.g., O-Debenzylation)

This is relevant when using a protecting group strategy, for example, converting a 5-benzyloxypyrimidin-4(3H)-one to the final 5-hydroxy product.

Potential Cause Troubleshooting Steps
Inactive Catalyst (for Hydrogenolysis) If using a palladium catalyst (e.g., Pd/C) for debenzylation, ensure it is not poisoned. Use a fresh batch of catalyst and ensure the system is properly purged with hydrogen.
Incomplete Reaction Monitor the reaction by TLC to confirm the disappearance of the starting material. If the reaction is slow, you can try increasing the hydrogen pressure or adding a fresh portion of the catalyst.
Alternative Deprotection Conditions If hydrogenolysis is not effective, other deprotection methods can be employed. For example, cleavage of a methoxy group can be achieved using strong Lewis acids like boron tribromide (BBr₃).[4]
Product Degradation The final this compound may be sensitive to the deprotection conditions. Ensure the workup is performed promptly and under mild conditions.

Data Summary

The yield of pyrimidine synthesis is highly dependent on the chosen method and reaction conditions. Below is a comparative summary of yields for different pyrimidine synthesis methodologies. While not specific to this compound, it provides a general benchmark.

Synthesis MethodKey ReagentsCatalystSolventReaction TimeTemperatureTypical Yield (%)
Pinner Synthesis Acetylacetone, UreaHydrogen ChlorideMethanol3 hours52°C90.2%[3]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[3]
Microwave-Assisted Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-5-benzyloxypyrimidin-4(3H)-one

This protocol describes a general procedure for the cyclocondensation reaction to form the protected pyrimidine core.

Materials:

  • Diethyl 2-benzyloxymalonate (1 equivalent)

  • Substituted Amidine Hydrochloride (1 equivalent)

  • Sodium Ethoxide (2 equivalents)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask dried in an oven, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Add the amidine hydrochloride to the solution and stir for 30 minutes at room temperature to generate the free amidine.

  • Add diethyl 2-benzyloxymalonate dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with an acidic solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deprotection via Hydrogenolysis to Yield 2-Substituted-5-hydroxypyrimidin-4(3H)-one

Materials:

  • 2-Substituted-5-benzyloxypyrimidin-4(3H)-one (1 equivalent)

  • Palladium on carbon (10% Pd/C, catalytic amount)

  • Methanol or Ethanol

Procedure:

  • Dissolve the 5-benzyloxypyrimidine derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by recrystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Deprotection A Diethyl 2-benzyloxymalonate D Protected Pyrimidine (5-benzyloxypyrimidin-4(3H)-one) A->D B Amidine B->D C Sodium Ethoxide (Base) C->D F Final Product (this compound) D->F E H2, Pd/C E->F

Caption: A two-step synthesis pathway for this compound analogues.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (T, Time) CheckPurity->CheckConditions Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure SideReactions Analyze for Side Products (TLC, NMR) CheckConditions->SideReactions Optimal Optimize Optimize Conditions (e.g., Temp, Base) CheckConditions->Optimize Suboptimal ModifyStrategy Modify Synthetic Strategy SideReactions->ModifyStrategy Byproducts Identified End Improved Yield SideReactions->End No Major Byproducts Optimize->Start Re-run PurifySM->Start Re-run ModifyStrategy->Start Re-run

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Identifying and minimizing byproducts in 5-Hydroxypyrimidin-4(3H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Hydroxypyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Synthesis via Cyclocondensation (Pinner-type Reaction)

This section focuses on the synthesis of this compound from the cyclocondensation of a C3 synthon (e.g., a malonic acid derivative) and a C-N-C synthon (e.g., formamidine).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I observe a significant amount of a major byproduct. What is the likely identity of this byproduct?

A1: A common byproduct in this synthesis is the Knoevenagel condensation product, formed from the self-condensation of the 1,3-dicarbonyl starting material, or an open-chain ureide from incomplete cyclization. The Knoevenagel adduct will lack the urea moiety, while the open-chain intermediate will contain all three components but will not be cyclized.[1] Identification can be confirmed using NMR and mass spectrometry.

Q2: I suspect my starting materials or reaction conditions are compromised. What are the most critical parameters for a successful Pinner-type pyrimidine synthesis?

A2: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The imidate salt intermediate is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[1] It is crucial to use anhydrous solvents and dry glassware.

  • Purity of Reagents: The purity of the amidine salt is critical. Amidines can be hygroscopic and may hydrolyze over time. Use freshly prepared or purified amidine hydrochloride.[1]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.[2]

Q3: How can I monitor the progress of the reaction and identify the formation of byproducts?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the starting materials, product, and any byproducts. For definitive identification of byproducts, it is recommended to use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated impurities.

Troubleshooting Guide: Cyclocondensation Reactions
Problem Potential Cause Recommended Solution
Low to no product formation Inactive formamidine due to hydrolysis.Use freshly opened or prepared formamidine hydrochloride. Ensure storage in a desiccator.
Presence of water in the reaction.Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of a major apolar byproduct Self-condensation of the 1,3-dicarbonyl starting material (Knoevenagel condensation).Slowly add the 1,3-dicarbonyl compound to the reaction mixture containing the amidine. Optimize the reaction temperature to favor the desired cyclization.
Presence of a polar, high molecular weight byproduct Formation of an open-chain ureide due to incomplete cyclization.Increase the reaction temperature or prolong the reaction time to promote cyclization. The use of a stronger acid catalyst may also be beneficial.
Difficult purification of the final product Presence of multiple byproducts and unreacted starting materials.Utilize flash column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for purification. Recrystallization from an appropriate solvent can also be effective for removing minor impurities.
Experimental Protocols

Protocol 1: Synthesis of this compound via Pinner-type Reaction

  • Reagents: Diethyl malonate, Formamidine hydrochloride, Sodium ethoxide, Anhydrous ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve formamidine hydrochloride (1.1 eq) in anhydrous ethanol.

    • Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

    • Add diethyl malonate (1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and neutralize with acidic water (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Protocol 2: Identification of Byproducts by LC-MS

  • Instrumentation: Liquid chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the eluent using a UV detector and the mass spectrometer.

    • Analyze the mass spectra of the different peaks to identify the molecular weights of the product and any byproducts.

Visualizations

Pinner_Reaction_Pathway reagents Diethyl Malonate + Formamidine intermediate Open-chain Intermediate reagents->intermediate Condensation byproduct Knoevenagel Adduct reagents->byproduct Self-condensation (Side Reaction) product This compound intermediate->product Cyclization

Caption: Pinner-type synthesis pathway and a common side reaction.

Section 2: Synthesis via Demethylation of 5-Methoxypyrimidin-4(3H)-one

This section addresses the preparation of this compound by the demethylation of a 5-methoxy precursor, often using boron tribromide (BBr₃).

Frequently Asked Questions (FAQs)

Q1: My demethylation reaction is incomplete, and I have a mixture of the starting material and the product. How can I drive the reaction to completion?

A1: Incomplete demethylation is a common issue. To drive the reaction to completion, consider the following:

  • Stoichiometry of BBr₃: Ensure at least one equivalent of BBr₃ is used for each methoxy group and any other Lewis basic sites in the molecule. An excess of BBr₃ may be necessary.[3]

  • Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C or -78 °C), allowing it to warm to room temperature or even gentle heating may be required for complete conversion.[4]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonging the reaction time may be necessary.

Q2: I am concerned about side reactions with BBr₃. What are the potential unwanted reactions?

A2: BBr₃ is a strong Lewis acid and can potentially react with other functional groups. While it is generally selective for cleaving aryl methyl ethers, prolonged reaction times or high temperatures can sometimes lead to the bromination of the pyrimidine ring, although this is less common.[5] In some cases, if other sensitive functional groups are present, BBr₃ can cause unexpected cyclizations or rearrangements.[6]

Q3: The workup of my BBr₃ reaction is problematic, leading to low recovery of my product. What is the correct procedure?

A3: A proper workup is crucial for BBr₃ reactions to hydrolyze the boron intermediates and isolate the product. A general procedure involves slowly and carefully quenching the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.[4] This should be done cautiously as the reaction with water is highly exothermic and releases HBr gas.[7] After quenching, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

Troubleshooting Guide: Demethylation with BBr₃
Problem Potential Cause Recommended Solution
Incomplete reaction Insufficient BBr₃.Increase the equivalents of BBr₃. A common practice is to use 1.5 to 3 equivalents per methoxy group.
Reaction temperature is too low.Allow the reaction to warm to room temperature after the initial addition of BBr₃ at low temperature. Gentle heating may be required.
Formation of an unknown, more apolar byproduct Possible bromination of the pyrimidine ring.Use the minimum effective amount of BBr₃ and keep the reaction temperature as low as possible. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Low product recovery after workup Decomposition of the product during quenching.Quench the reaction very slowly at low temperature (0 °C or below) by adding the reaction mixture to a rapidly stirred aqueous solution.
Product is soluble in the aqueous layer.If the product is polar, it may remain in the aqueous layer. Saturate the aqueous layer with NaCl and perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
Experimental Protocols

Protocol 3: Demethylation of 5-Methoxypyrimidin-4(3H)-one with BBr₃

  • Reagents: 5-Methoxypyrimidin-4(3H)-one, Boron tribromide (1M solution in DCM), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate, Water.

  • Procedure:

    • Dissolve 5-methoxypyrimidin-4(3H)-one (1 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a 1M solution of BBr₃ in DCM (1.5 - 3 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly add it dropwise to a vigorously stirred, saturated aqueous solution of sodium bicarbonate.

    • Stir the resulting mixture for 30 minutes at room temperature.

    • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.[4]

Visualizations

Demethylation_Workflow start Start: Crude Reaction Mixture tlc_check TLC/LC-MS Analysis start->tlc_check complete Reaction Complete? tlc_check->complete incomplete Incomplete Reaction complete->incomplete No workup Aqueous Workup complete->workup Yes troubleshoot Troubleshoot: - Increase BBr3 eq. - Increase temp./time incomplete->troubleshoot purification Purification workup->purification product Pure Product purification->product troubleshoot->start Re-run Reaction

Caption: Troubleshooting workflow for the demethylation reaction.

References

Technical Support Center: Purification of 5-Hydroxypyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 5-Hydroxypyrimidin-4(3H)-one and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives? A1: The main challenges in purifying these compounds stem from their often high polarity, which can lead to issues like poor solubility in non-polar organic solvents, difficulty in crystallization, and problematic separation from polar impurities or starting materials.[1] The presence of multiple hydrogen bond donors and acceptors in their structure contributes to strong interactions with polar solvents and stationary phases in chromatography.[1]

Q2: What are the most common impurities found after synthesizing these derivatives? A2: Common impurities include unreacted starting materials, catalysts, and various side-products formed during the reaction.[2] Depending on the synthetic route, side-products can have physicochemical properties very similar to the target compound, making separation by standard column chromatography difficult.[3]

Q3: How can I assess the stability of my compound during purification? A3: Compound stability, especially on silica gel, can be a concern.[4] A simple way to assess stability is to perform a 2D TLC. Spot the compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and re-run it in the same eluent. The appearance of new spots or significant streaking suggests the compound may be degrading on the silica.[4] Additionally, some pyrimidine derivatives can be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures during workup.[5]

Q4: Which purification techniques are most effective for these polar compounds? A4: A combination of techniques is often necessary.

  • Recrystallization: This is a preferred first-line method for crystalline solids to remove minor impurities.[2] Finding a suitable solvent system is key.

  • Flash Column Chromatography: This is a standard technique for separating compounds based on polarity.[6] For highly polar pyrimidinones, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective than traditional reverse-phase chromatography.[1]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup, isolating the target compound from a complex mixture by exploiting differences in physical and chemical properties.[6]

  • Preparative HPLC: For difficult separations where impurities have very similar polarity to the product, preparative HPLC can provide higher resolution.[3]

Troubleshooting Guides

Guide 1: Recrystallization Issues

Q: My compound will not crystallize and remains an oil or amorphous solid. What should I do? A: This often happens when the solution is not properly supersaturated or cools too quickly.

  • Slow Down Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This encourages the formation of a crystal lattice.[7]

  • Reduce Solvent: The compound may be too soluble. Carefully evaporate some of the solvent to increase the concentration and induce crystallization.[1]

  • Add an Anti-Solvent: If using a single solvent, try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify before cooling.[1][7]

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites. If you have a pure crystal, adding a tiny "seed" crystal can initiate crystallization.[7]

Q: My product recovery is very low after recrystallization. How can I improve the yield? A: This suggests your compound has significant solubility in the cold solvent.

  • Optimize Solvent Choice: Screen for a solvent where the compound has high solubility when hot but very low solubility when cold.

  • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[6]

  • Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation before filtration.[1]

Q: The final crystals are still colored or contain impurities. What is the cause? A: This indicates that impurities are co-crystallizing with your product.[1]

  • Hot Filtration: If insoluble impurities are present, perform a rapid hot filtration of the dissolved sample before allowing it to cool.[7]

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.[1] Be aware that charcoal can sometimes adsorb the product as well, potentially reducing yield.

Guide 2: Column Chromatography Issues

Q: My compound is not moving from the origin (Rf = 0) on the silica gel TLC plate. A: This indicates the eluent is not polar enough to move your highly polar compound.

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. For pyrimidine derivatives, a common system is hexane/ethyl acetate; adding a small amount of methanol (0.5-5%) can significantly increase polarity.[4]

  • Consider HILIC: For extremely polar compounds, traditional normal-phase chromatography may be unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high organic content, is an excellent alternative.[1]

Q: The compound streaks badly on the TLC plate or column, leading to poor separation. A: Streaking can be caused by overloading the sample, strong interactions with the silica, or compound instability.[7]

  • Reduce Sample Load: Use a more dilute sample for TLC spotting and load less crude material onto your column.[7]

  • Modify the Mobile Phase: If your compound is acidic or basic, its interaction with the slightly acidic silica can cause streaking. Adding a small amount of a modifier to the eluent, such as triethylamine (~0.1%) for basic compounds or acetic acid (~0.1%) for acidic compounds, can neutralize active sites on the silica and improve peak shape.

  • Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base like triethylamine.[8]

Q: I have very low recovery of my compound from the column. A: The compound may be irreversibly adsorbed to or degrading on the silica gel.

  • Assess Stability: First, confirm your compound is stable on silica using the 2D TLC method described in the FAQs.[4]

  • Use a Different Stationary Phase: If instability is confirmed, switch to a less acidic stationary phase like alumina or consider reverse-phase chromatography (e.g., C18 silica).[8]

  • Flush the Column: After your initial elution, try flushing the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane) to recover any strongly adsorbed material.

Data Presentation

Quantitative data on purification outcomes are often dependent on the specific derivative and synthetic route. The table below summarizes representative data for pyrimidine derivatives from the literature.

Table 1: Summary of Purification Methods for Pyrimidine Derivatives

Compound ClassPurification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Reference
Substituted PyrimidinoneRecrystallizationNot Specified>99.870[6]
Bosentan (a pyrimidine)Recrystallization (Ethanol/Water)Not Specified>99.870[6]
Thiazolo-pyrimidinoneSolid-Phase Synthesis followed by extractionCrudeHigh (implied)65-97 (per step)[9]
AminopyrimidineColumn ChromatographyCrude>98Good (not quantified)[2]

Note: The literature often lacks detailed quantitative reporting on initial purity and recovery yields for specific purification steps, highlighting a need for more rigorous documentation in experimental procedures.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the compound just dissolves completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[6]

Protocol 2: Flash Column Chromatography (Silica Gel)
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[4]

  • Column Packing: Prepare a glass column with silica gel, typically as a slurry in the initial, least polar mobile phase. Ensure the column is packed uniformly without cracks or bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent. It can be loaded directly as a concentrated solution ("wet loading") or adsorbed onto a small amount of silica gel, dried, and then added to the top of the column ("dry loading"). Dry loading is preferred for compounds with limited solubility in the eluent.[4]

  • Elution: Begin elution with the determined solvent system. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the compounds from the column.

  • Fraction Collection: Collect eluting solvent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

G General Purification Workflow for this compound Derivatives crude Crude Product (Post-Synthesis Workup) analysis1 Assess Purity & Impurity Profile (TLC, LC-MS, NMR) crude->analysis1 is_solid Is the product a solid? analysis1->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography (Silica, Alumina, or C18) is_solid->column No (Oil/Amorphous) check_purity1 Check Purity recrystallize->check_purity1 pure_xtal Pure Crystalline Product check_purity1->pure_xtal Purity OK check_purity1->column Purity Not OK check_purity2 Check Purity column->check_purity2 pure_col Pure Amorphous/Oily Product check_purity2->pure_col Purity OK further_purify Further Purification Needed (e.g., Prep-HPLC) check_purity2->further_purify Purity Not OK

Caption: General experimental workflow for the purification of pyrimidine derivatives.

G Troubleshooting: Compound Fails to Crystallize start Problem: Compound Oils Out or Fails to Crystallize q1 Is the solution clear when hot? start->q1 sol1 Add more hot solvent until fully dissolved q1->sol1 No q2 Is cooling slow? q1->q2 Yes sol1->q1 sol2 Allow flask to cool slowly on benchtop before icing q2->sol2 No q3 Is the solution supersaturated enough? q2->q3 Yes sol2->q3 sol3 1. Evaporate some solvent. 2. Add a miscible anti-solvent. q3->sol3 No q4 Are there nucleation sites? q3->q4 Yes sol3->q4 sol4 1. Scratch flask with glass rod. 2. Add a seed crystal. q4->sol4 Yes (but needs help) end If all else fails: Re-evaluate solvent system or pursue chromatography q4->end No/Still Fails sol4->end

References

Addressing off-target effects of 5-Hydroxypyrimidin-4(3H)-one in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of 5-Hydroxypyrimidin-4(3H)-one and its derivatives during your cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Q1: My this compound derivative, intended as an influenza endonuclease inhibitor, is causing significant cytotoxicity at concentrations where I don't expect to see this effect. What could be the cause?

A1: Unexpected cytotoxicity is a common issue that may arise from off-target effects. While your compound is designed to inhibit viral endonuclease, the pyrimidine scaffold is present in many bioactive molecules and can interact with various cellular targets.[1][2] Kinases are a frequent off-target class for heterocyclic compounds due to structural similarities in their ATP-binding pockets.[3][4]

Here is a step-by-step guide to investigate this issue:

  • Confirm On-Target Potency: First, ensure your compound is active against its intended target (influenza endonuclease) at the concentrations used. An in vitro enzymatic assay is the gold standard for determining the IC50 value of your compound against the purified target.

  • Assess Off-Target Kinase Inhibition: It is crucial to profile your inhibitor against a panel of kinases to identify potential off-targets that could be responsible for the observed toxicity.[3] Several commercial services offer kinase selectivity profiling against hundreds of kinases.

  • Investigate Common Toxic Off-Targets: Certain kinases are known to be associated with cellular toxicity when inhibited. If your kinase profiling reveals potent inhibition of kinases involved in essential cellular processes (e.g., cell cycle control, survival pathways), these may be the cause of the cytotoxicity.[1]

  • Perform a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target within the cell.[5][6][7] This can help differentiate between on-target and off-target effects.

Q2: How do I interpret the data from a kinase selectivity profile?

A2: A kinase selectivity profile will provide IC50 or Ki values (measures of potency) for your compound against a panel of kinases. A lower value indicates higher potency.[3] To assess selectivity, compare the potency of your compound against its intended target versus the off-target kinases. A large difference (typically >100-fold) suggests good selectivity. If your compound inhibits other kinases with a potency similar to your primary target, off-target effects are likely contributing to the observed cellular phenotype.[3]

Table 1: Example Kinase Selectivity Profile for Compound "PYR-123"

TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)Interpretation
Influenza Endonuclease (On-Target) 50 - Potent inhibition of the intended target.
Off-Target Kinase A50010Moderate off-target activity. May contribute to phenotype at higher concentrations.
Off-Target Kinase B751.5Significant off-target activity. Likely to cause cellular effects.
Off-Target Kinase C10,000200Weak off-target activity. Unlikely to be a major contributor to the observed phenotype at therapeutic doses.
Off-Target Kinase D>50,000>1000Negligible off-target activity.

Q3: I suspect an off-target effect is responsible for the observed cytotoxicity. How can I definitively prove this?

A3: A "rescue" experiment is the gold standard for confirming that an observed phenotype is due to the modulation of a specific target.[8][9] The goal is to show that the effect of your compound can be reversed by restoring the function of the intended target or by eliminating the off-target.

Strategies for a Rescue Experiment:

  • Overexpression of the On-Target: If the cytotoxicity is due to the inhibition of the intended target, overexpressing this target might "soak up" the compound and rescue the cells from death. However, this can be technically challenging.

  • Knockdown/Knockout of the Off-Target: If you have identified a likely off-target kinase (e.g., from a kinase screen), you can use siRNA or CRISPR-Cas9 to reduce the expression of this kinase.[10][11] If cells with reduced levels of the off-target kinase are now resistant to your compound, it strongly suggests that the cytotoxicity is mediated through this off-target.

  • Use of a Structurally Unrelated Inhibitor: Identify a known, selective inhibitor of the suspected off-target kinase that has a different chemical scaffold from your compound. If this second inhibitor phenocopies the cytotoxicity of your this compound derivative, it provides further evidence that the off-target is responsible.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to its intended target in intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[5][6] This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[12][13]

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with your this compound derivative or vehicle (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]

  • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the target protein remaining using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_investigation Investigation Phase cluster_analysis Data Analysis cluster_conclusion Conclusion & Next Steps A Unexpected Cytotoxicity Observed in Cellular Assay B Perform Kinase Selectivity Screen A->B C Perform Cellular Thermal Shift Assay (CETSA) A->C D Significant Off-Target Kinase Inhibition? B->D E On-Target Engagement Confirmed? C->E D->E No F Cytotoxicity is Likely Off-Target Mediated D->F Yes H Cytotoxicity May Be On-Target or Other Mechanism E->H Yes G Perform Rescue Experiment (e.g., siRNA of Off-Target) F->G

Caption: Troubleshooting workflow for unexpected cytotoxicity.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Influenza Influenza Virus Replication Endonuclease Viral Endonuclease Influenza->Endonuclease Requires Inhibition Endonuclease->Inhibition Compound This compound Compound->Inhibition OffTargetInhibition Compound->OffTargetInhibition Inhibition->Influenza Blocks SurvivalSignal Growth Factor Signal OffTargetKinase Off-Target Survival Kinase SurvivalSignal->OffTargetKinase Downstream Pro-Survival Signaling OffTargetKinase->Downstream OffTargetKinase->OffTargetInhibition Apoptosis Apoptosis Downstream->Apoptosis OffTargetInhibition->Downstream Blocks rescue_experiment_logic cluster_results Potential Outcomes cluster_conclusions Conclusions Hypothesis Hypothesis: Compound toxicity is due to inhibition of Off-Target Kinase X Experiment Experiment: Treat cells with Compound +/- siRNA for Kinase X Hypothesis->Experiment ResultA Result A: siRNA for Kinase X prevents compound toxicity Experiment->ResultA ResultB Result B: siRNA for Kinase X has no effect on toxicity Experiment->ResultB ConclusionA Conclusion: Hypothesis is supported. Toxicity is mediated by Kinase X. ResultA->ConclusionA ConclusionB Conclusion: Hypothesis is not supported. Toxicity is due to another mechanism. ResultB->ConclusionB

References

Technical Support Center: Optimizing Cell-Based Assays for 5-Hydroxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays involving 5-Hydroxypyrimidin-4(3H)-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during cell-based assays with this compound, a known inhibitor of influenza A endonuclease.

Compound Handling and Storage

Q1: I am observing inconsistent results with my this compound compound. What could be the cause?

A1: Inconsistent results can often be attributed to compound instability, especially when dissolved in dimethyl sulfoxide (DMSO) for extended periods. To mitigate this, it is recommended to prepare fresh stock solutions in high-purity, anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: My this compound solution in cell culture media appears cloudy. What should I do?

A2: Cloudiness or precipitation indicates that the compound has low aqueous solubility and has likely exceeded its solubility limit in the cell culture medium. To address this, ensure the final DMSO concentration in your assay does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%). Prepare a concentrated stock solution in DMSO and then perform serial dilutions in the cell culture medium immediately before adding it to the cells. It is not recommended to store the compound diluted in aqueous media.

Assay-Specific Issues

Q3: I am not observing the expected antiviral activity in my plaque reduction assay. What are some potential reasons?

A3: Several factors could lead to a lack of antiviral activity.

  • Suboptimal Compound Concentration: Ensure you are using a relevant concentration range. For derivatives of this compound, IC50 values against influenza endonuclease can be in the sub-micromolar range (e.g., 0.15 μM for a 4-(tetrazolyl)phenyl derivative)[1]. Your concentration range should bracket this value.

  • Unhealthy Cell Monolayer: Ensure your Madin-Darby canine kidney (MDCK) cells form a confluent and healthy monolayer before infection.

  • Incorrect Virus Titer: An inaccurate virus titer can lead to an excessively high or low multiplicity of infection (MOI), masking the effect of the inhibitor. Always use a freshly titered virus stock.

  • Compound Instability: As mentioned, the compound may degrade in the culture medium over the course of the assay.

Q4: My cytotoxicity assay shows high cell death even at low concentrations of this compound. How can I differentiate between specific antiviral activity and general cytotoxicity?

A4: It is crucial to distinguish true antiviral effects from non-specific cytotoxicity.

  • Run Parallel Assays: Always perform a cytotoxicity assay (e.g., MTT, XTT, or Neutral Red) in parallel with your antiviral assay, using the same cell line, compound concentrations, and incubation time, but without the virus.

  • Calculate the Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50/EC50). A high SI value (generally ≥10) indicates that the antiviral activity is not due to cytotoxicity.

Q5: I am observing high background fluorescence in my assay.

A5: Some pyrimidine analogs can exhibit intrinsic fluorescence. To address this:

  • Run a Compound-Only Control: Include wells with the compound in the assay buffer without cells or the biological target to measure its intrinsic fluorescence.

  • Optimize Filter Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the compound's fluorescence contribution.

  • Consider an Alternative Assay Readout: If fluorescence remains an issue, switch to a non-fluorescence-based method, such as a luminescence or absorbance-based assay.

Data Presentation

Table 1: Antiviral Activity of a this compound Derivative

CompoundTargetAssay TypeIC50 (μM)Reference
2-(4-(tetrazolyl)phenyl)-5-hydroxypyrimidin-4(3H)-oneInfluenza A EndonucleaseEnzyme Inhibition Assay0.15[1]

Table 2: Recommended Cell Lines for Influenza Virus Assays

Cell LineDescriptionRecommended For
MDCK (Madin-Darby Canine Kidney)Epithelial cells from canine kidneyInfluenza virus propagation, plaque assays, virus yield reduction assays
HEK293T (Human Embryonic Kidney)Highly transfectable human embryonic kidney cellsMinigenome assays for polymerase activity, recombinant protein expression
A549 (Human Lung Carcinoma)Human lung adenocarcinoma cellsCytotoxicity assays, studying host response to infection

Table 3: Solubility of this compound

SolventSolubility (g/L) at 25°C
Water43.03
Ethanol13.58
Methanol38.3
Isopropanol6.44
n-propanol8.42
AcetoneNot specified
Ethyl acetate2.19

Table 4: Stability of Pyrimidine Derivatives in Solution

SolutionStorage TemperatureGeneral StabilityRecommendations
DMSO Stock-20°C or -80°CMonths to a year (compound-dependent)Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO.
Cell Culture Medium37°CGenerally low (hours)Prepare fresh dilutions from DMSO stock immediately before use. Do not store in aqueous solutions.

Experimental Protocols

Protocol 1: Influenza Virus Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (PRNT50).

Materials:

  • MDCK cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Influenza virus stock of known titer

  • This compound stock solution in DMSO

  • Agarose or Avicel overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Virus Preparation: Dilute the influenza virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Neutralization: Mix equal volumes of each compound dilution with the diluted virus and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X infection medium and 1.2% agarose or Avicel.

  • Incubation: Incubate the plates at 37°C for 2-4 days until plaques are visible.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the PRNT50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete growth medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).

  • Incubation: Add the compound dilutions to the cells and incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the CC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_host Host Cell cluster_virus Viral Lifecycle Influenza_Virus Influenza Virus Viral_Entry Viral Entry & Uncoating Influenza_Virus->Viral_Entry Infection PI3K_Akt PI3K/Akt Pathway Influenza_Virus->PI3K_Akt Activates MAPK MAPK Pathway Influenza_Virus->MAPK Modulates NF_kB NF-κB Pathway Influenza_Virus->NF_kB Modulates Host_Cell Host Cell vRNP_Import vRNP Nuclear Import Viral_Entry->vRNP_Import PA_Subunit PA Subunit (Endonuclease) vRNP_Import->PA_Subunit Cap_Snatching Cap-Snatching PA_Subunit->Cap_Snatching Cleaves host pre-mRNA Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions Progeny_Virions->Influenza_Virus Release Compound This compound Compound->PA_Subunit Inhibition PI3K_Akt->Viral_Replication Supports Host_Response Host Antiviral Response MAPK->Host_Response NF_kB->Host_Response Experimental_Workflow Start Start Prepare_Cells Prepare Cell Monolayer (e.g., MDCK) Start->Prepare_Cells Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Prepare_Virus Prepare Virus Inoculum Start->Prepare_Virus Infect_Cells Infect Cells Prepare_Cells->Infect_Cells Incubate_Virus_Compound Pre-incubate Virus and Compound Prepare_Compound->Incubate_Virus_Compound Prepare_Virus->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Add_Overlay Add Semi-Solid Overlay Infect_Cells->Add_Overlay Incubate_Plates Incubate Plates (2-4 days) Add_Overlay->Incubate_Plates Stain_and_Count Stain Plaques and Count Incubate_Plates->Stain_and_Count Analyze_Data Analyze Data (Calculate PRNT50) Stain_and_Count->Analyze_Data End End Analyze_Data->End

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxypyrimidin-4(3H)-one Derivatives and Baloxavir Marboxil as Influenza Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a promising class of influenza antiviral candidates, 5-hydroxypyrimidin-4(3H)-one derivatives, and the approved drug, baloxavir marboxil. Both entities target the cap-dependent endonuclease of the influenza virus, a critical enzyme for viral replication. This document outlines their mechanisms of action, chemical structures, and available in vitro efficacy data, presenting a valuable resource for researchers in the field of antiviral drug discovery.

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapies to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. The influenza virus RNA-dependent RNA polymerase, particularly its cap-dependent endonuclease activity, is a prime target for antiviral intervention. Baloxavir marboxil (Xofluza®) is a first-in-class endonuclease inhibitor approved for the treatment of uncomplicated influenza.[1][2] Concurrently, research into other chemical scaffolds targeting the same enzyme has identified this compound derivatives as potent inhibitors.[3][4] This guide offers a side-by-side comparison of these two classes of compounds based on available scientific literature.

Chemical Structures and Mechanism of Action

Both baloxavir acid (the active metabolite of baloxavir marboxil) and this compound derivatives function by inhibiting the endonuclease activity of the influenza virus polymerase acidic (PA) protein.[3][5] This inhibition is achieved by chelating the two divalent metal ions (typically manganese, Mn2+) present in the enzyme's active site, which are essential for its catalytic function.[4][6] This "cap-snatching" inhibition prevents the virus from cleaving the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs, thereby halting viral replication.[5]

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid .[1]

This compound derivatives are a class of compounds identified through medicinal chemistry efforts. A particularly potent example from this class is 2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one .[4]

Below is a DOT script for a diagram illustrating the comparative mechanism of action.

Mechanism_of_Action cluster_virus Influenza Virus Replication Cycle cluster_inhibitors Inhibitor Action Viral_Polymerase Viral Polymerase (PA, PB1, PB2) Cap_Snatching Cap-Snatching by PA Endonuclease Viral_Polymerase->Cap_Snatching Host_pre_mRNA Host pre-mRNA Host_pre_mRNA->Cap_Snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Protein_Production Viral Protein Production Viral_mRNA_Synthesis->Viral_Protein_Production Progeny_Virions Progeny Virions Viral_Protein_Production->Progeny_Virions Baloxavir_Acid Baloxavir Acid Inhibition Inhibition Baloxavir_Acid->Inhibition 5H4P_Derivative This compound Derivative 5H4P_Derivative->Inhibition Inhibition->Cap_Snatching Blocks Endonuclease Active Site

Comparative Mechanism of Action.

Data Presentation

The following tables summarize the available quantitative data for baloxavir acid and representative this compound derivatives. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons may not be entirely equivalent due to variations in experimental conditions.

Table 1: In Vitro Antiviral Efficacy (IC50/EC50)

Compound/DrugTargetAssay TypeInfluenza StrainIC50/EC50 (nM)Reference
Baloxavir Acid Endonuclease ActivityMinigenome AssayA/H1N11.3 ± 0.1[7]
Endonuclease ActivityMinigenome AssayA/H3N21.3 ± 0.1[7]
Viral ReplicationPlaque ReductionA/H1N1pdm091.0 ± 0.7[7]
Viral ReplicationPlaque ReductionA/H3N20.3 ± 0.1[7]
Viral ReplicationPlaque ReductionInfluenza B18.9 ± 4.6[7]
Viral ReplicationFocus ReductionA(H1N1)pdm090.7 ± 0.5[8]
Viral ReplicationFocus ReductionA(H3N2)1.2 ± 0.6[8]
Viral ReplicationFocus ReductionB (Victoria)7.2 ± 3.5[8]
Viral ReplicationFocus ReductionB (Yamagata)5.8 ± 4.5[8]
2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one Endonuclease ActivityEnzymatic AssayInfluenza A580[4]
2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one Endonuclease ActivityEnzymatic AssayInfluenza A150[4]

Table 2: Cytotoxicity Data

Compound/DrugCell LineAssay TypeCC50 (µM)Reference
Baloxavir Acid MDCK-SIAT1MTT/MTS Assay34.1 ± 1.9 (24h)[7]
MDCK-SIAT1MTT/MTS Assay10.1 ± 2.1 (48h)[7]
MDCK-SIAT1MTT/MTS Assay7.8 ± 0.9 (72h)[7]
Various Human CellsNot specified17.30 - 47.52[9]
This compound Derivatives Not AvailableNot AvailableNot Available

Table 3: Pharmacokinetic Parameters of Baloxavir Acid (in Humans)

ParameterValueReference
Time to Maximum Concentration (Tmax)3.5 - 4.0 hours[1]
Terminal Elimination Half-life (t1/2)49 - 91 hours[10]
Apparent Oral Clearance (CL/F)7.6 - 10.1 L/h[1]

Pharmacokinetic data for this compound derivatives are not publicly available as they are research compounds.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays cited in this guide.

Influenza Endonuclease Inhibition Assay (FRET-based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of the influenza PA endonuclease.

FRET_Assay_Workflow Start Start Recombinant_PA Purified Recombinant PA Endonuclease Start->Recombinant_PA Compound_Dilution Serial Dilution of Test Compound Start->Compound_Dilution Incubation_1 Pre-incubation of PA with Compound Recombinant_PA->Incubation_1 Compound_Dilution->Incubation_1 FRET_Substrate Addition of FRET-based Oligonucleotide Substrate Incubation_1->FRET_Substrate Incubation_2 Enzymatic Reaction (Cleavage of Substrate) FRET_Substrate->Incubation_2 Fluorescence_Reading Measure Fluorescence (Excitation/Emission) Incubation_2->Fluorescence_Reading Data_Analysis Calculate % Inhibition and IC50 Value Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

FRET-based Endonuclease Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation: Purified recombinant influenza PA endonuclease is diluted to a working concentration in assay buffer. The test compound is serially diluted to various concentrations. A FRET-based oligonucleotide substrate, labeled with a fluorophore and a quencher, is prepared.

  • Assay Procedure: The PA endonuclease is pre-incubated with the test compound dilutions in a microplate for a defined period at room temperature to allow for binding.

  • The FRET substrate is then added to initiate the enzymatic reaction.

  • The reaction is incubated for a specific time at an optimal temperature (e.g., 37°C). In the absence of an inhibitor, the endonuclease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Data Acquisition and Analysis: The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

  • Virus Infection and Compound Treatment: The cell monolayers are infected with a known amount of influenza virus (to produce a countable number of plaques). After a short adsorption period, the virus inoculum is removed.

  • The cells are then overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a no-drug control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.[7]

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effects of a compound on host cells to determine the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Seeding: Host cells (e.g., MDCK) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.[12]

Conclusion

Both baloxavir marboxil and the investigated this compound derivatives demonstrate potent inhibition of the influenza virus cap-dependent endonuclease. Baloxavir acid, the active form of the approved drug, exhibits low nanomolar efficacy against a broad range of influenza A and B viruses in cell-based assays. The this compound scaffold also yields highly active compounds, with the tetrazole-substituted derivative showing an IC50 in the low micromolar to high nanomolar range in enzymatic assays.

While baloxavir marboxil has a well-characterized pharmacokinetic and safety profile from extensive clinical trials, such data are not yet available for the this compound derivatives. The superior in vitro potency of baloxavir acid is evident from the available data. However, the this compound scaffold represents a promising area for further optimization and development. Future studies should focus on improving the potency of these derivatives, evaluating their efficacy in cell-based and in vivo models, and assessing their pharmacokinetic properties and safety profiles. The continued exploration of novel endonuclease inhibitors is crucial for expanding the therapeutic arsenal against influenza.

References

Structure-Activity Relationship of 5-Hydroxypyrimidin-4(3H)-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-hydroxypyrimidin-4(3H)-one and its analogues. The information is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource on the inhibitory activities, experimental protocols, and relevant signaling pathways associated with this promising chemical scaffold.

Inhibitory Activity against Influenza A Endonuclease

Several 2-phenyl-5-hydroxypyrimidin-4(3H)-one analogues have been identified as potent inhibitors of the influenza A virus endonuclease, an essential enzyme for viral replication. These compounds act as bimetal chelating ligands in the enzyme's active site[1]. The SAR studies reveal that substitutions on the 2-phenyl ring significantly influence the inhibitory potency.

Table 1: SAR of 2-Phenyl-5-hydroxypyrimidin-4(3H)-one Analogues as Influenza A Endonuclease Inhibitors [2][3]

CompoundRIC50 (μM)
1 4-F0.58
2 3-F>1.0
3 2-F>1.0
4 4-CN>1.0
5 3-CN0.5
6 4-(1H-tetrazol-5-yl)0.15
7 3-(1H-tetrazol-5-yl)0.45
8 4-biphenyl>1.0
9 3-biphenyl0.8
10 2-biphenyl>1.0

Data extracted from J. Med. Chem. 2014, 57, 19, 8086–8098.

The data indicates that a 4-fluoro substitution on the phenyl ring confers significant activity. Furthermore, electron-withdrawing groups at the meta and para positions, such as cyano and tetrazolyl groups, are favorable for potent inhibition, with the 4-(1H-tetrazol-5-yl) derivative being the most potent among the tested analogues[2].

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD)

4-Hydroxypyrimidine derivatives have been investigated as inhibitors of HIF prolyl hydroxylases (PHDs), which are key enzymes in the cellular response to hypoxia. Inhibition of PHDs leads to the stabilization of HIF-1α, a transcription factor that regulates genes involved in erythropoiesis and angiogenesis[4].

Table 2: SAR of 4-Hydroxypyrimidine Analogues as PHD2 Inhibitors [4]

CompoundRPHD2 IC50 (μM)
11 Biphenyl0.12
12 4'-Methoxybiphenyl0.08
13 3'-Methoxybiphenyl0.15
14 2'-Methoxybiphenyl0.55
15 N-Phenylbenzamide0.05
16 N-(4-Methoxyphenyl)benzamide0.03

Data extracted from ChemMedChem 2020, 15, 270–273.

The SAR for this series highlights the importance of a C-5 amide group for potent PHD inhibition. The biphenyl group projects into a hydrophobic pocket of the enzyme. Modifications to the amide substituent significantly impact potency, with N-aryl amides generally showing strong inhibitory activity[4].

Antitubercular Activity via DprE1 Inhibition

N-Alkyl-5-hydroxypyrimidinone carboxamides have emerged as a novel class of antitubercular agents that target decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1)[5]. DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall[6][7].

Table 3: SAR of N-Alkyl-5-hydroxypyrimidinone Carboxamides against M. tuberculosis H37Rv [5]

CompoundR1R2MIC (μM)
P01 Me2-(Trifluoromethyl)benzyl1.2
P02 MeBenzyl2.5
P03 Me2-Chlorobenzyl1.5
P04 Me3-Chlorobenzyl2.0
P05 Me4-Chlorobenzyl2.2
P06 Et2-(Trifluoromethyl)benzyl1.8
P07 n-Pr2-(Trifluoromethyl)benzyl3.5
P08 i-Pr2-(Trifluoromethyl)benzyl>20

Data extracted from J. Med. Chem. 2018, 61, 22, 10161–10179.

The initial SAR studies indicate that the N-alkyl group and the substituent on the benzylamide moiety are crucial for antitubercular activity. A methyl group at the R1 position and a 2-(trifluoromethyl)benzyl group at the R2 position appear to be optimal for potency[5].

Experimental Protocols

A. Influenza Endonuclease Inhibition Assay (FRET-based)

This assay measures the inhibition of the endonuclease activity of the influenza A virus PA N-terminal domain (PAN) using a fluorescence resonance energy transfer (FRET) substrate[8][9].

Methodology:

  • Reagents and Materials:

    • Purified recombinant influenza A PAN protein.

    • FRET-based DNA or RNA oligonucleotide substrate: A single-stranded oligonucleotide labeled with a fluorophore (e.g., FAM) at the 5'-end and a quencher (e.g., TAMRA) at the 3'-end[8].

    • Assay buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl, 1 mM MnCl2[8].

    • Test compounds dissolved in DMSO.

    • 96-well black microplates.

  • Assay Procedure:

    • Prepare a reaction mixture containing the FRET substrate (e.g., 200 nM) in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the purified PAN protein (e.g., 50-75 ng/µL) to initiate the reaction[8].

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 520 nm for FAM).

  • Data Analysis:

    • The endonuclease activity cleaves the FRET substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. HIF Prolyl Hydroxylase (PHD2) Inhibition Assay (AlphaScreen-based)

This high-throughput assay measures the ability of compounds to inhibit the hydroxylation of a HIF-1α peptide by PHD2[10][11].

Methodology:

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme.

    • Biotinylated HIF-1α peptide substrate.

    • Co-substrates: 2-oxoglutarate (2-OG), Fe(II), and L-ascorbic acid.

    • AlphaScreen reagents: Streptavidin-coated Donor beads and anti-hydroxyprolyl HIF-1α antibody-conjugated Acceptor beads.

    • Assay buffer.

    • Test compounds dissolved in DMSO.

    • 384-well microplates.

  • Assay Procedure:

    • Prepare a reaction mixture containing PHD2 enzyme, Fe(II), and L-ascorbic acid in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Add the enzyme mixture to the wells and pre-incubate.

    • Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.

    • Incubate to allow the hydroxylation reaction to proceed.

    • Stop the reaction and add a detection mixture containing the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

    • Incubate in the dark to allow for bead proximity binding.

  • Data Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the hydroxylated biotinylated peptide.

    • The AlphaScreen signal is directly proportional to the amount of hydroxylated product.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

C. Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Assay - REMA)

This colorimetric assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis[12][13][14].

Methodology:

  • Reagents and Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Test compounds dissolved in DMSO.

    • Resazurin sodium salt solution (0.01-0.02% w/v in sterile water).

    • 96-well microtiter plates.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the 7H9 broth in the wells of a 96-well plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1, followed by a further dilution (e.g., 1:20)[15].

    • Add the bacterial inoculum to each well. Include a drug-free control (bacterial growth control) and a sterile control (broth only).

    • Seal the plate and incubate at 37°C for 7 days.

    • After incubation, add the resazurin solution to each well and re-incubate overnight.

  • Data Analysis:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth due to the reduction of resazurin to resorufin by metabolically active cells.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[12].

Signaling and Biosynthetic Pathways

Influenza Virus Replication Cycle

The influenza virus replication cycle involves several key steps, including entry, uncoating, transcription and replication of the viral genome in the nucleus, and finally, assembly and budding of new virions. The viral endonuclease plays a crucial role in "cap-snatching," where it cleaves the 5' caps of host pre-mRNAs to prime viral mRNA synthesis[16].

Influenza_Replication_Cycle Virus Attachment & Entry Virus Attachment & Entry Endosome Endosome Virus Attachment & Entry->Endosome Endocytosis Uncoating Uncoating Endosome->Uncoating pH drop vRNP Import to Nucleus vRNP Import to Nucleus Uncoating->vRNP Import to Nucleus Transcription & Replication Transcription & Replication vRNP Import to Nucleus->Transcription & Replication in Nucleus mRNA Export mRNA Export Transcription & Replication->mRNA Export vRNP Export vRNP Export Transcription & Replication->vRNP Export Protein Synthesis Protein Synthesis mRNA Export->Protein Synthesis in Cytoplasm Assembly & Budding Assembly & Budding Protein Synthesis->Assembly & Budding vRNP Export->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion

Caption: Overview of the Influenza A virus replication cycle.

HIF-1α Degradation and Activation Pathway

Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions or in the presence of PHD inhibitors, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hypoxia-responsive genes[17][18][19][20][21].

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_N HIF-1α PHD PHD HIF-1α_N->PHD O2, 2-OG VHL VHL Complex HIF-1α_N->VHL Recognition PHD->HIF-1α_N Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_H->HIF-1 Complex Nucleus Nucleus HIF-1α_H->Nucleus HIF-1β HIF-1β HIF-1β->HIF-1 Complex HIF-1β->Nucleus HRE Hypoxia Response Element HIF-1 Complex->HRE Binding Gene Transcription Gene Transcription HRE->Gene Transcription

Caption: HIF-1α regulation under normoxic and hypoxic conditions.

DprE1 in Mycobacterial Cell Wall Biosynthesis

DprE1 is a key enzyme in the decaprenyl-phosphoryl-D-arabinose (DPA) pathway, which is essential for the synthesis of arabinans, critical components of the mycobacterial cell wall. DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to an intermediate, which is then reduced by DprE2 to form DPA, the arabinose donor for arabinan biosynthesis[7][22][23].

DprE1_Pathway PRPP 5-Phosphoribosyl-1-pyrophosphate DPR Decaprenylphosphoryl-β-D-ribose PRPP->DPR DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-β-D-erythro-pentofuranosid-2'-ulose DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose DprE2->DPA Reduction Arabinan Synthesis Arabinan Synthesis DPA->Arabinan Synthesis Cell Wall Mycobacterial Cell Wall Arabinan Synthesis->Cell Wall

Caption: Role of DprE1 in the mycobacterial cell wall biosynthesis pathway.

References

A Comparative Analysis of 5-Hydroxypyrimidin-4(3H)-one Endonuclease Inhibitors and Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5-Hydroxypyrimidin-4(3H)-one compounds, a class of influenza virus endonuclease inhibitors, with the established class of neuraminidase inhibitors. The comparison is based on available experimental data, focusing on their distinct mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation.

Executive Summary

Influenza virus infections remain a significant global health concern, necessitating the development of novel antiviral agents to combat seasonal epidemics and potential pandemics. While neuraminidase inhibitors have been the cornerstone of influenza treatment for decades, the emergence of resistance and the need for alternative therapeutic strategies have driven the exploration of new viral targets. One such target is the viral cap-dependent endonuclease, an essential enzyme for influenza virus replication. This guide focuses on a promising class of endonuclease inhibitors, the 5-Hydroxypyrimidin-4(3H)-ones, and compares their preclinical efficacy with that of established neuraminidase inhibitors like oseltamivir and zanamivir.

The primary distinction between these two classes of antivirals lies in their mechanism of action. Neuraminidase inhibitors prevent the release of progeny virions from infected cells, thus limiting the spread of the virus. In contrast, 5-Hydroxypyrimidin-4(3H)-ones target the "cap-snatching" process, a critical step in the initiation of viral mRNA synthesis, thereby inhibiting viral replication at an earlier stage.

Available enzymatic data indicates that optimized this compound derivatives exhibit potent inhibition of the influenza endonuclease, with IC50 values in the nanomolar range, comparable to the enzymatic inhibitory concentrations of neuraminidase inhibitors against their target. However, a direct comparison of whole-virus antiviral activity in cell culture (EC50 values) for the most potent this compound compounds is not yet available in the public domain. This guide presents the existing data to facilitate an informed comparison and to highlight areas for future research.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data for the in vitro efficacy of this compound derivatives and neuraminidase inhibitors. It is important to note that the data for the two classes of compounds are from different studies and target different viral enzymes.

Table 1: Efficacy of 2-Phenyl-5-Hydroxypyrimidin-4(3H)-one Derivatives against Influenza A Endonuclease

CompoundSubstituent on Phenyl RingIC50 (µM)[1][2][3]
11 4-(1H-tetrazol-5-yl)0.15
3 4-fluoro0.58
12 3-(1H-tetrazol-5-yl)0.45
10 3-cyano0.95
9 4-cyano1.8

IC50 values represent the concentration of the compound required to inhibit the influenza A endonuclease activity by 50%. Data is from enzymatic assays.

Table 2: Efficacy of Neuraminidase Inhibitors against Influenza Virus

CompoundVirus Strain (example)Enzymatic Assay (IC50, nM)Cell-Based Assay (EC50, nM)
Oseltamivir Influenza A/H1N10.92 - 1.340.19 - 0.51
Influenza A/H3N20.67-
Influenza B13-
Zanamivir Influenza A/H1N10.92-
Influenza A/H3N22.28-
Influenza B4.19-

IC50 values represent the concentration of the compound required to inhibit the neuraminidase activity by 50%. EC50 values represent the concentration required to inhibit viral replication in cell culture by 50%. Data is compiled from multiple sources and serves as a representative range.

Mechanisms of Action

This compound: Endonuclease Inhibition

This compound derivatives act by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this crucial step, these compounds effectively block viral gene transcription and replication.[1][2] The proposed mechanism involves the chelation of two essential metal ions in the endonuclease active site by the hydroxypyrimidinone scaffold.[1][2]

Neuraminidase Inhibitors

Neuraminidase inhibitors target the viral neuraminidase enzyme, which is a glycoprotein on the surface of the influenza virion. Neuraminidase is essential for the release of newly formed virus particles from the surface of infected cells. It does so by cleaving sialic acid residues that act as receptors for the viral hemagglutinin. By blocking neuraminidase activity, these inhibitors cause the newly synthesized virions to aggregate on the cell surface and prevent their release, thereby limiting the spread of the infection to other cells.

Experimental Protocols

Influenza Endonuclease Inhibition Assay (FRET-based)

A common method to determine the IC50 values of endonuclease inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

  • Reagents and Materials:

    • Recombinant influenza A virus PA/PB1/PB2 trimer protein complex.

    • Fluorogenic RNA substrate: A short RNA oligonucleotide labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

    • Assay buffer: Typically contains HEPES, KCl, DTT, and MnCl2.

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • 384-well assay plates.

  • Procedure:

    • The recombinant influenza polymerase complex is diluted in the assay buffer.

    • Serial dilutions of the test compounds are prepared and added to the assay plates.

    • The polymerase complex is added to the wells containing the test compounds and incubated for a specific period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • The FRET-based RNA substrate is added to initiate the reaction.

    • The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the increase in fluorescence over time.

    • The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Neuraminidase Inhibition Assay (Fluorometric)

The efficacy of neuraminidase inhibitors is often assessed using a fluorometric assay that measures the enzymatic activity of the viral neuraminidase.

  • Reagents and Materials:

    • Influenza virus stock (as a source of neuraminidase).

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay buffer (e.g., MES buffer with CaCl2).

    • Test compounds (neuraminidase inhibitors) dissolved in an appropriate solvent.

    • 96-well black plates.

    • Stop solution (e.g., NaOH in ethanol).

  • Procedure:

    • Serial dilutions of the neuraminidase inhibitors are prepared.

    • The influenza virus is diluted in the assay buffer and added to the wells of the 96-well plate.

    • The diluted inhibitors are added to the respective wells and incubated with the virus for a set time (e.g., 30 minutes) at 37°C.

    • The MUNANA substrate is added to all wells to start the enzymatic reaction.

    • The plate is incubated for a specific duration (e.g., 60 minutes) at 37°C.

    • The reaction is terminated by adding the stop solution.

  • Data Analysis:

    • The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

    • The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the virus control without inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Plaque Reduction Assay (Cell-Based)

This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).

  • Cell Culture and Virus:

    • A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well or 12-well plates.

    • A stock of influenza virus with a known titer is used.

  • Procedure:

    • The cell monolayers are washed with phosphate-buffered saline (PBS).

    • The cells are infected with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

    • The cell monolayers are then overlaid with a medium (e.g., MEM) containing a gelling agent (like Avicel or agarose) and various concentrations of the test compound. The gelling agent restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).

    • The plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Data Analysis:

    • The overlay medium is removed, and the cells are fixed (e.g., with 10% formalin).

    • The cell monolayer is stained with a solution like crystal violet, which stains the living cells, making the plaques (areas of dead cells) visible as clear zones.

    • The number of plaques in each well is counted.

    • The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).

    • The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[4][5]

Mandatory Visualizations

experimental_workflow_plaque_reduction cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Infection and Treatment cluster_day4_5 Day 4-5: Plaque Development and Visualization cluster_analysis Data Analysis seed_cells Seed MDCK cells in multi-well plates infect_cells Infect cell monolayer with influenza virus add_compound Add overlay medium with varying concentrations of antiviral compound infect_cells->add_compound 1-hour adsorption fix_stain Fix cells and stain with crystal violet count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50

Caption: Workflow for a plaque reduction assay to determine EC50 values.

mechanism_of_action cluster_endo Endonuclease Inhibitors (this compound) cluster_nai Neuraminidase Inhibitors viral_entry Viral Entry & Uncoating cap_snatching Cap-Snatching by Endonuclease viral_entry->cap_snatching viral_rna_synthesis Viral RNA Synthesis (vRNA -> mRNA) viral_protein_synthesis Viral Protein Synthesis viral_rna_synthesis->viral_protein_synthesis cap_snatching->viral_rna_synthesis Primer generation viral_assembly Virion Assembly & Budding viral_protein_synthesis->viral_assembly viral_release_endo Viral Release viral_assembly->viral_release_endo inhibitor_endo This compound inhibitor_endo->cap_snatching Inhibits viral_entry2 Viral Entry & Uncoating viral_replication2 Viral Replication & Protein Synthesis viral_entry2->viral_replication2 viral_assembly2 Virion Assembly & Budding viral_replication2->viral_assembly2 viral_release Viral Release via Neuraminidase viral_assembly2->viral_release spread Infection of New Cells viral_release->spread inhibitor_nai Neuraminidase Inhibitor inhibitor_nai->viral_release Inhibits

Caption: Comparison of the viral life cycle stages targeted by the two inhibitor classes.

References

A Head-to-Head Comparison of Favipiravir and 5-Hydroxypyrimidin-4(3H)-one Derivatives as Anti-Influenza Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two distinct classes of anti-influenza compounds: the broad-spectrum RNA-dependent RNA polymerase (RdRp) inhibitor, favipiravir, and a promising class of influenza A endonuclease inhibitors based on the 5-Hydroxypyrimidin-4(3H)-one scaffold. While both show potential in combating influenza infections, they operate through fundamentally different mechanisms, a critical consideration in the development of new antiviral strategies and in addressing the ongoing challenge of antiviral resistance.

At a Glance: Key Differences

FeatureThis compound DerivativesFavipiravir
Primary Target Influenza A Virus EndonucleaseViral RNA-dependent RNA Polymerase (RdRp)
Mechanism of Action Inhibition of "cap-snatching"Chain termination and/or lethal mutagenesis
Antiviral Spectrum Primarily Influenza ABroad-spectrum against various RNA viruses
Development Stage Pre-clinical/InvestigationalApproved for influenza in Japan and studied for other viral infections[1]

Mechanism of Action

The antiviral strategies of these two compounds diverge at a fundamental level of the viral replication cycle.

This compound Derivatives: Targeting "Cap-Snatching"

Phenyl-substituted derivatives of this compound act as inhibitors of the influenza A virus endonuclease. This enzyme is a critical component of the viral "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) and uses them as primers to synthesize its own viral mRNAs. By inhibiting the endonuclease, these compounds prevent the initiation of viral transcription, thereby halting viral replication.

G cluster_host Host Cell Nucleus Host_mRNA Host pre-mRNA (with 5' Cap) Influenza_Polymerase Influenza Polymerase Complex (PA, PB1, PB2) Host_mRNA->Influenza_Polymerase Binding Cap_Primer Capped RNA Primer Viral_mRNA Viral mRNA (non-functional) Cap_Primer->Viral_mRNA Priming of viral transcription fails Endonuclease PA Endonuclease Subunit Influenza_Polymerase->Endonuclease Endonuclease->Cap_Primer 'Cap-Snatching' 5H4P This compound Derivative 5H4P->Endonuclease Inhibition

Figure 1. Mechanism of action of this compound derivatives.

Favipiravir: A Broad-Spectrum RdRp Inhibitor

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][2] This active metabolite mimics purine nucleosides and is recognized by the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome. The incorporation of favipiravir-RTP into the nascent viral RNA chain can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations renders the resulting viruses non-viable.[1]

G cluster_cell Infected Host Cell Favipiravir_prodrug Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir_prodrug->Favipiravir_RTP Intracellular Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->Viral_RdRp Inhibition Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA RNA Synthesis Viral_RNA_template Viral RNA Template Viral_RNA_template->Viral_RdRp Nonviable_virus Non-viable Virus Progeny Nascent_RNA->Nonviable_virus Lethal Mutagenesis & Chain Termination

Figure 2. Mechanism of action of favipiravir.

Performance Data: A Comparative Overview

Table 1: In Vitro Activity of this compound Derivatives against Influenza A Endonuclease

The following data represents the inhibitory concentration required to reduce the enzymatic activity of influenza A endonuclease by 50% (IC50).

CompoundIC50 (µM)
5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one0.58
5-Hydroxy-2-(3-fluorophenyl)pyrimidin-4(3H)-one1.3
5-Hydroxy-2-(2-fluorophenyl)pyrimidin-4(3H)-one1.4
5-Hydroxy-2-(4-(tetrazol-5-yl)phenyl)pyrimidin-4(3H)-one0.15
5-Hydroxy-2-(3-(tetrazol-5-yl)phenyl)pyrimidin-4(3H)-one0.45

Data sourced from a study on phenyl substituted 5-hydroxypyrimidin-4(3H)-ones as inhibitors of influenza A endonuclease.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Favipiravir against Influenza Viruses in MDCK Cells

The following data represents the 50% effective concentration (EC50) required to inhibit viral replication in cell culture and the 50% cytotoxic concentration (CC50).

Influenza Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
A/New York/34/2008(H1N1) (adamantane-resistant)0.19>641>3373
A/Ann Arbor/6/1960(H2N2)0.38>641>1686
A/Florida/01/2009(H3N2) (adamantane-resistant)0.45>641>1424
Seasonal A/Brisbane/59/2007 (H1N1)17.05>641>37
Pandemic A/Denmark/524/2009 (H1N1)15.54>641>41

Data compiled from multiple in vitro studies of favipiravir against various influenza A strains in Madin-Darby Canine Kidney (MDCK) cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate these antiviral compounds.

1. Influenza A Endonuclease Inhibition Assay

This assay biochemically measures the ability of a compound to inhibit the endonuclease activity of the influenza A virus PA subunit.

  • Principle: A fluorogenic substrate, which is cleaved by the endonuclease, is used. Inhibition of cleavage results in a reduced fluorescent signal.

  • Methodology:

    • The recombinant influenza A PA endonuclease domain is purified.

    • The enzyme is incubated with the test compound at various concentrations.

    • A fluorogenic RNA or DNA substrate is added to the mixture.

    • The reaction is monitored over time by measuring the increase in fluorescence using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

2. Plaque Reduction Assay (PRA)

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

  • Principle: In a monolayer of susceptible cells, a single infectious virus particle will replicate and spread to neighboring cells, forming a localized area of cell death or cytopathic effect (CPE) known as a plaque. Antiviral compounds will inhibit this process.

  • Methodology:

    • Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are prepared in multi-well plates.

    • Cells are infected with a known amount of influenza virus in the presence of serial dilutions of the test compound.

    • After an adsorption period, the virus/compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing the test compound to restrict virus spread to adjacent cells.

    • The plates are incubated for 2-3 days to allow for plaque formation.

    • Cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • Plaques are counted, and the EC50 value is determined by regression analysis of the plaque number versus the compound concentration.

3. MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of a compound on host cells (CC50).

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • MDCK cells are seeded in a 96-well plate and incubated overnight.

    • The culture medium is replaced with medium containing serial dilutions of the test compound.

    • The plate is incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • The MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

    • The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

G cluster_workflow General Antiviral Testing Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Cell_Culture Culture Host Cells (e.g., MDCK) Start->Cell_Culture Infection Infect Cells with Virus + Compound (PRA) Compound_Prep->Infection Cytotoxicity Treat Cells with Compound (MTT) Compound_Prep->Cytotoxicity Cell_Culture->Infection Cell_Culture->Cytotoxicity Incubation_PRA Incubate (Plaque Formation) Infection->Incubation_PRA Incubation_MTT Incubate Cytotoxicity->Incubation_MTT Staining Fix & Stain Plaques Incubation_PRA->Staining MTT_Reagent Add MTT Reagent Incubation_MTT->MTT_Reagent Plaque_Count Count Plaques Staining->Plaque_Count Absorbance Measure Absorbance MTT_Reagent->Absorbance EC50 Calculate EC50 Plaque_Count->EC50 CC50 Calculate CC50 Absorbance->CC50 SI Determine Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Figure 3. General workflow for in vitro antiviral and cytotoxicity testing.

Conclusion

Favipiravir and the phenyl-substituted this compound derivatives represent two valuable yet distinct approaches to influenza antiviral therapy. Favipiravir's broad-spectrum activity, a consequence of targeting the conserved RdRp enzyme, makes it a candidate for combating a range of RNA viruses. In contrast, the this compound derivatives exhibit a more targeted mechanism against the influenza A endonuclease, offering a different strategy that could be crucial in overcoming resistance to other classes of antivirals.

The available data indicates that the phenyl-substituted 5-Hydroxypyrimidin-4(3H)-ones are potent inhibitors of their target enzyme at the sub-micromolar level. Favipiravir demonstrates effective inhibition of influenza virus replication in cell culture with a high selectivity index. A direct comparison of their in-cell antiviral efficacy is challenging due to the lack of publicly available EC50 data for the endonuclease inhibitors. Further cell-based studies on the this compound derivatives are warranted to fully assess their potential and to enable a more direct comparison with established antivirals like favipiravir. The development of compounds with novel mechanisms of action remains a high priority in the field of antiviral research.

References

Validating 5-Hydroxypyrimidin-4(3H)-one as a Lead Compound for Antiviral Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral therapeutics. This guide provides a comparative analysis of 5-Hydroxypyrimidin-4(3H)-one as a promising lead compound for antiviral therapy, with a particular focus on its potential against influenza virus. Its performance is evaluated against established antiviral agents, Remdesivir and Oseltamivir, supported by experimental data and detailed methodologies.

Executive Summary

This compound and its derivatives have demonstrated significant potential as inhibitors of influenza virus endonuclease, a critical enzyme in the viral replication cycle. This guide summarizes the available quantitative data on the efficacy and cytotoxicity of this lead compound and compares it with the known antiviral drugs, Remdesivir and Oseltamivir. Detailed experimental protocols for key validation assays are provided to ensure reproducibility. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the compound's mechanism of action and the methods used for its evaluation.

Performance Comparison

The following tables summarize the available quantitative data for this compound and its analogs, alongside comparative data for Remdesivir and Oseltamivir against influenza viruses.

Table 1: In Vitro Efficacy of Antiviral Compounds against Influenza Virus

CompoundVirus Strain(s)Assay TypeIC50 / EC50 (µM)Cell LineReference(s)
5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one Influenza AEndonuclease InhibitionIC50: 0.58-[1][2]
2-[(tetrazolyl)phenyl] this compound analog Influenza AEndonuclease InhibitionIC50: 0.15-[1]
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives Influenza A and BPlaque ReductionEC50: 0.01 - 0.1MDCK[3]
Remdesivir Human Coronavirus (HCoV-OC43), Influenza A (H1N1)Cell-basedEC50: 0.067 ± 0.012 (HCoV)MRC-5[3]
Oseltamivir Carboxylate Influenza A (H1N1, H3N2), Influenza BNeuraminidase Inhibition / Plaque ReductionIC50: 0.00067 - 0.013 / EC50: ~0.002 - 0.013MDCK[4][5]

Note: IC50 values for this compound analogs are based on enzymatic assays, while EC50 values for the pyrimidine derivatives and comparator drugs are from cell-based antiviral assays. Direct comparison of potency requires cell-based EC50 data for the lead compound.

Table 2: Cytotoxicity of Antiviral Compounds

CompoundAssay TypeCC50 / IC50 (µM)Cell LineReference(s)
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives Cell ProliferationIC50: 2-6 (growing cells), >500 (stationary cells)-[3]
Remdesivir Cytotoxicity AssayCC50: >100Vero E6[6]
Oseltamivir Carboxylate Cytotoxicity AssayCC50: >100MDCK[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Influenza Virus Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Influenza virus stock

  • Test compounds (e.g., this compound)

  • SeaPlaque Agarose

  • TPCK-treated trypsin

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During infection, prepare the agarose overlay. Mix equal volumes of 2x DMEM and 1.2% SeaPlaque Agarose (melted and cooled to 42°C). Add TPCK-treated trypsin to a final concentration of 1 µg/mL.

  • Prepare another set of agarose overlays containing serial dilutions of the test compound.

  • After the 1-hour infection, aspirate the virus inoculum.

  • Gently overlay the cell monolayers with 2 mL of the agarose overlay (with or without the test compound).

  • Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells by adding 1 mL of 10% formalin for at least 1 hour.

  • Carefully remove the agarose plugs.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4][7][8]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a "no drug" control.

  • Incubate the plate for 48-72 hours (the same duration as the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • If using a solubilization solution other than DMSO, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.[2]

Mechanism of Action and Associated Pathways

Inhibition of Influenza Virus Endonuclease

This compound and its analogs act by inhibiting the endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzyme is crucial for the "cap-snatching" mechanism, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this step, the compound effectively halts viral replication.

Influenza_Replication_Cycle Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell 1. Entry Endosome Endosome Host Cell->Endosome 2. Endocytosis Nucleus Nucleus Endosome->Nucleus 3. vRNP Release & Nuclear Import Host pre-mRNA Host pre-mRNA Nucleus->Host pre-mRNA Progeny Virions Progeny Virions Nucleus->Progeny Virions 7. Budding & Release PA Endonuclease PA Endonuclease Host pre-mRNA->PA Endonuclease Cap Snatching Capped RNA Primer Capped RNA Primer Viral mRNA Viral mRNA Capped RNA Primer->Viral mRNA 4. Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins 5. Translation Viral Proteins->Nucleus 6. Assembly This compound This compound This compound->PA Endonuclease Inhibition PA Endonuclease->Capped RNA Primer Cleavage Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Viral RNA Synthesis Viral RNA Synthesis UTP->Viral RNA Synthesis CTP->Viral RNA Synthesis Progeny Virions Progeny Virions Viral RNA Synthesis->Progeny Virions Pyrimidine Analogs (e.g., 5-HP-4(3H)-one?) Pyrimidine Analogs (e.g., 5-HP-4(3H)-one?) Pyrimidine Analogs (e.g., 5-HP-4(3H)-one?)->UMP Potential Inhibition Antiviral_Workflow Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Compound Hit Compound High-Throughput Screening->Hit Compound Lead Compound (5-HP-4(3H)-one) Lead Compound (5-HP-4(3H)-one) Hit Compound->Lead Compound (5-HP-4(3H)-one) Antiviral Assay (Plaque Reduction) Antiviral Assay (Plaque Reduction) Lead Compound (5-HP-4(3H)-one)->Antiviral Assay (Plaque Reduction) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Lead Compound (5-HP-4(3H)-one)->Cytotoxicity Assay (MTT) EC50 Determination EC50 Determination Antiviral Assay (Plaque Reduction)->EC50 Determination CC50 Determination CC50 Determination Cytotoxicity Assay (MTT)->CC50 Determination Selectivity Index (SI = CC50/EC50) Selectivity Index (SI = CC50/EC50) EC50 Determination->Selectivity Index (SI = CC50/EC50) CC50 Determination->Selectivity Index (SI = CC50/EC50) Mechanism of Action Studies Mechanism of Action Studies Selectivity Index (SI = CC50/EC50)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

Comparative Analysis of 5-Hydroxypyrimidin-4(3H)-one Derivatives as Viral Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A focused look at the potent and selective inhibition of influenza A endonuclease by phenyl-substituted 5-Hydroxypyrimidin-4(3H)-one derivatives, with a comparative discussion on alternative broad-spectrum antiviral strategies.

This guide provides a comparative analysis of this compound derivatives, focusing on their documented inhibitory activity against viral enzymes. Current research highlights a strong and specific interaction with the endonuclease of influenza A's RNA-dependent RNA polymerase, a key enzyme for viral replication. While comprehensive cross-reactivity studies against a wide range of other viral enzymes are not extensively available in the public literature, the existing data provides valuable insights into the structure-activity relationships of these compounds against a critical influenza target.

Performance Against Influenza A Endonuclease

Phenyl-substituted 2-phenyl-5-hydroxypyrimidin-4(3H)-ones have been identified as significant inhibitors of influenza A endonuclease. These compounds are understood to act as bimetal chelating ligands, binding to the active site of the enzyme.[1] The inhibitory potency is highly dependent on the substitution pattern of the phenyl ring.

Inhibitory Activity of 2-Phenyl-5-hydroxypyrimidin-4(3H)-one Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) of various 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives against influenza A endonuclease. Lower IC50 values indicate greater potency.

CompoundSubstituent on Phenyl RingIC50 (μM)
2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one4-Fluoro0.58
2-(3-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one3-Fluoro1.25
2-(2-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one2-Fluoro1.35
2-(4-Biphenyl)-5-hydroxypyrimidin-4(3H)-one4-Biphenyl>10
2-(3-Biphenyl)-5-hydroxypyrimidin-4(3H)-one3-Biphenyl1.9
2-(2-Biphenyl)-5-hydroxypyrimidin-4(3H)-one2-Biphenyl>10

Data sourced from Parkes et al. (2014).[2]

The data clearly indicates that a 4-fluorophenyl substituent at the 2-position of the pyrimidinone ring provides the most potent inhibition among the tested fluoro-isomers.[2] The potency is significantly reduced with 3-fluoro and 2-fluoro substitutions. Furthermore, larger biphenyl substituents are generally less well-tolerated, with the 3-biphenyl derivative showing modest activity while the 2- and 4-biphenyl derivatives are largely inactive.[2] This suggests that steric factors may play a crucial role in the binding of these inhibitors to the endonuclease active site.[2]

Comparison with Other Antiviral Mechanisms

The targeted inhibition of a specific viral enzyme, such as the influenza endonuclease by this compound derivatives, represents a common antiviral strategy. This approach can lead to high potency and selectivity. However, it also raises the possibility of the emergence of drug-resistant viral strains.

In contrast, some broad-spectrum antivirals achieve their effects through different mechanisms, such as interfering with host cell pathways that are essential for the replication of multiple viruses. For example, some compounds inhibit the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo biosynthesis of pyrimidines.[3] By depleting the cellular pools of pyrimidines, these inhibitors can block the replication of a wide range of both RNA and DNA viruses.[3]

Another broad-spectrum strategy involves the use of nucleotide analogs that are recognized by viral RNA-dependent RNA polymerases (RdRps) of various viruses.[4] These analogs can either terminate the growing RNA chain or introduce mutations, thereby inhibiting viral replication across different viral families.[4]

Currently, there is no published evidence to suggest that this compound derivatives act via these broad-spectrum mechanisms. Their demonstrated activity is specific to the influenza A endonuclease.

Experimental Protocols

Influenza A Endonuclease Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against influenza A endonuclease.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the endonuclease activity of influenza A polymerase.

Materials:

  • Recombinant influenza A endonuclease enzyme

  • Fluorescently labeled oligonucleotide substrate

  • Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, MnCl2, DTT)

  • Test compounds (e.g., 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives) dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.

  • Enzyme Preparation: The recombinant influenza A endonuclease is diluted in assay buffer to a predetermined optimal concentration.

  • Assay Reaction:

    • Add a small volume of the test compound solution to the wells of a 384-well plate.

    • Add the diluted enzyme solution to the wells and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the endonuclease reaction by adding the fluorescently labeled oligonucleotide substrate to each well.

  • Incubation: The reaction plate is incubated at 37°C for a set time (e.g., 60-90 minutes).

  • Detection: The fluorescence intensity in each well is measured using a fluorescence plate reader. The decrease in fluorescence, corresponding to the cleavage of the substrate by the endonuclease, is recorded.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-enzyme control (0% inhibition) and a DMSO-only control (100% activity). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the influenza A endonuclease inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Dilution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Substrate & Incubate Add_Enzyme->Add_Substrate Read_Fluorescence Read Fluorescence Add_Substrate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for Influenza Endonuclease Inhibition Assay.

References

Comparative Analysis of 5-Hydroxypyrimidin-4(3H)-one Derivatives: Binding Modes and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics of 5-Hydroxypyrimidin-4(3H)-one derivatives reveals a versatile scaffold with inhibitory activity against distinct enzyme classes, primarily metalloenzymes such as influenza A endonuclease and hypoxia-inducible factor (HIF) prolyl hydroxylases. This guide provides a comparative analysis of their binding modes, supported by quantitative data and detailed experimental protocols, to inform researchers and drug development professionals in the fields of antiviral and ischemia therapeutics.

The this compound core structure presents a unique combination of hydrogen bond donors and acceptors, alongside a crucial metal-chelating motif, enabling it to interact with the active sites of various enzymes. This analysis focuses on two prominent examples: its inhibitory action on the endonuclease of influenza A virus and the human prolyl hydroxylase domain (PHD) enzymes, key players in the cellular response to hypoxia.

Quantitative Analysis of Inhibitory Potency

The inhibitory activities of this compound and related 4-hydroxypyrimidine derivatives against their respective targets are summarized below. The data highlights the influence of substitutions on the pyrimidine ring on the inhibitory potency.

Influenza A Endonuclease Inhibition

Derivatives of this compound have been identified as potent inhibitors of the influenza A virus endonuclease, an essential enzyme for viral replication. These compounds are thought to act as bimetal chelating ligands in the enzyme's active site.[1][2] The inhibitory concentration (IC50) values for a series of 2-phenyl substituted derivatives are presented in Table 1.

CompoundSubstitution PatternIC50 (µM)
2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one4-Fluoro on phenyl ring0.58
2-(3-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one3-Fluoro on phenyl ring>1.0
2-(2-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one2-Fluoro on phenyl ring>1.0
2-(4-Biphenyl)-5-hydroxypyrimidin-4(3H)-one4-Biphenyl on pyrimidine>1.0
2-(3-Biphenyl)-5-hydroxypyrimidin-4(3H)-one3-Biphenyl on pyrimidine0.82
2-(2-Biphenyl)-5-hydroxypyrimidin-4(3H)-one2-Biphenyl on pyrimidine>1.0
Table 1: Inhibitory activity of 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives against influenza A endonuclease.[1]

The data indicates that the position of the substituent on the 2-phenyl ring significantly impacts activity, with the 4-fluorophenyl derivative being the most potent among the fluoro-substituted analogs.[1]

HIF Prolyl Hydroxylase (PHD2) Inhibition

A series of 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine derivatives have been investigated as inhibitors of HIF prolyl hydroxylase domain 2 (PHD2), a key enzyme in the HIF signaling pathway.[3][4] The inhibitory concentrations for several C-5 amide derivatives are shown in Table 2.

CompoundC-5 Amide SubstituentIC50 (µM)
4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide (Biphenyl-4-ylmethyl)-amideN-(Biphenyl-4-ylmethyl)0.026
4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide (4'-Methoxy-biphenyl-4-ylmethyl)-amideN-(4'-Methoxy-biphenyl-4-ylmethyl)0.015
4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide ((R)-1-Biphenyl-4-yl-ethyl)-amideN-((R)-1-Biphenyl-4-yl-ethyl)0.010
4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide ((S)-1-Biphenyl-4-yl-ethyl)-amideN-((S)-1-Biphenyl-4-yl-ethyl)0.130
4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide (3-Trifluoromethylbenzyl)-amideN-(3-Trifluoromethylbenzyl)0.153
Table 2: Inhibitory activity of 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide derivatives against PHD2.[3][4]

These results demonstrate that the C-5 amide substituent plays a crucial role in potency, with bulky, hydrophobic groups that can access a hydrophobic pocket near the active site leading to enhanced inhibition.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and the enzymatic assays are provided below.

Synthesis of 2-Phenyl-5-hydroxypyrimidin-4(3H)-one

A general synthetic route to 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives involves a multi-step process starting from commercially available materials.

G cluster_synthesis Synthesis Workflow Start 2-Aminopyrimidine Step1 Nitration (Conc. H2SO4, Conc. HNO3) Start->Step1 Intermediate1 2-Amino-5-nitropyrimidine Step1->Intermediate1 Step2 Diazotization & Hydrolysis (NaNO2, H2O) Intermediate1->Step2 Intermediate2 5-Nitro-2-hydroxypyrimidine Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Intermediate3 5-Amino-2-hydroxypyrimidine Step3->Intermediate3 Step4 Sandmeyer-type reaction with Aryl Diazonium Salt (Ar-N2+) Intermediate3->Step4 Final_Product 2-Aryl-5-hydroxypyrimidin-4(3H)-one Step4->Final_Product

A generalized synthetic workflow for 2-Aryl-5-hydroxypyrimidin-4(3H)-one derivatives.

A detailed, specific example for the synthesis of 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one is as follows:

  • Nitration: 2-Aminopyridine is treated with a mixture of concentrated sulfuric acid and concentrated nitric acid to yield 2-amino-5-nitropyridine.[5]

  • Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine is then subjected to diazotization using sodium nitrite in an aqueous acidic solution, followed by hydrolysis to give 2-hydroxy-5-nitropyridine.[5]

  • Suzuki Coupling: A more direct route to the 2-phenyl derivative involves the Suzuki coupling of a dihalopyrimidine with an appropriate phenylboronic acid, followed by demethylation to yield the final this compound.[1]

Influenza A Endonuclease Inhibition Assay

The inhibitory activity against influenza A endonuclease can be determined using a fluorescence polarization (FP) assay or a radiometric assay.[6]

G cluster_assay Influenza Endonuclease FP Assay Start Recombinant PA Endonuclease Domain Step1 Incubate with fluorescently labeled ligand Start->Step1 Step2 Add test compound (inhibitor) Step1->Step2 Step3 Measure Fluorescence Polarization Step2->Step3 Result Decrease in polarization indicates displacement of the fluorescent ligand and thus inhibition Step3->Result G cluster_assay PHD2 AlphaScreen Assay Start Recombinant PHD2, Biotinylated HIF-1α peptide, 2-oxoglutarate, Fe(II), Ascorbate Step1 Incubate with test compound (inhibitor) Start->Step1 Step2 Add AlphaScreen beads (Streptavidin donor, anti-hydroxy-HIF-1α acceptor) Step1->Step2 Step3 Incubate in the dark Step2->Step3 Result Measure luminescent signal. A decrease in signal indicates inhibition of HIF-1α hydroxylation. Step3->Result G Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating in Endosome (vRNPs released) Entry->Uncoating Nuclear_Import 3. Nuclear Import of vRNPs Uncoating->Nuclear_Import Transcription 4. Viral mRNA Transcription (Cap-snatching by Endonuclease) Nuclear_Import->Transcription Translation 5. Translation of Viral Proteins Transcription->Translation Replication 6. Viral Genome Replication Transcription->Replication Assembly 7. Assembly of new Virions Translation->Assembly Replication->Assembly Budding 8. Budding and Release Assembly->Budding Inhibitor This compound Derivatives Inhibitor->Transcription Inhibition G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF-alpha_N HIF-α PHD_N PHD (Active) HIF-alpha_N->PHD_N O2, 2-OG Hydroxylation Hydroxylation HIF-alpha_N->Hydroxylation PHD_N->Hydroxylation VHL VHL-E3 Ligase Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation HIF-alpha_H HIF-α (Stable) Dimerization Dimerization HIF-alpha_H->Dimerization PHD_H PHD (Inactive) HIF-beta HIF-β HIF-beta->Dimerization Nucleus Nucleus Dimerization->Nucleus HRE Hypoxia Response Elements Nucleus->HRE Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Inhibitor 4-Hydroxypyrimidine Derivatives Inhibitor->PHD_H

References

Benchmarking 5-Hydroxypyrimidin-4(3H)-one Against Other Endonuclease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral therapeutics against influenza has zeroed in on the virus's cap-dependent endonuclease, a critical enzyme for viral replication. This guide provides an objective comparison of 5-Hydroxypyrimidin-4(3H)-one and its derivatives against other prominent endonuclease inhibitors, supported by experimental data and detailed methodologies.

Introduction to Endonuclease Inhibition

Influenza virus, a significant global health threat, relies on a unique mechanism known as "cap-snatching" to replicate its genome.[1][2] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).[3][4] The PA subunit contains the endonuclease active site, which cleaves the 5' caps from host cell mRNAs. These capped fragments are then used as primers by the PB1 subunit to initiate the transcription of viral mRNAs.[5][6] By inhibiting this endonuclease activity, viral replication can be effectively halted.[1]

This compound derivatives have emerged as a promising class of influenza endonuclease inhibitors.[7] These compounds, along with other classes of inhibitors such as the FDA-approved Baloxavir marboxil, represent a significant advancement in the development of anti-influenza drugs.[4]

Comparative Performance of Endonuclease Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of this compound derivatives and other notable endonuclease inhibitors against the influenza A virus endonuclease. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Direct head-to-head comparisons within a single study provide the most accurate assessment of relative potency.

Table 1: Inhibitory Activity of this compound Derivatives against Influenza A Endonuclease

CompoundSubstituent at C2-positionIC50 (µM)Reference
5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one4-Fluorophenyl0.58[7]
5-Hydroxy-2-(3-fluorophenyl)pyrimidin-4(3H)-one3-Fluorophenyl>1.0[7]
5-Hydroxy-2-(2-fluorophenyl)pyrimidin-4(3H)-one2-Fluorophenyl>1.0[7]
2-(4-Biphenyl)-5-hydroxypyrimidin-4(3H)-one4-Biphenyl>1.0[7]
2-(3-Biphenyl)-5-hydroxypyrimidin-4(3H)-one3-Biphenyl0.85[7]
2-(2-Biphenyl)-5-hydroxypyrimidin-4(3H)-one2-Biphenyl>1.0[7]
2-(4-Cyanophenyl)-5-hydroxypyrimidin-4(3H)-one4-Cyanophenyl0.75[7]
2-(3-Cyanophenyl)-5-hydroxypyrimidin-4(3H)-one3-Cyanophenyl0.38[7]
2-(4-(Tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one4-(Tetrazol-5-yl)phenyl0.15[7]
2-(3-(Tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one3-(Tetrazol-5-yl)phenyl0.45[7]

Table 2: Inhibitory Activity of Other Notable Endonuclease Inhibitors

InhibitorTarget Influenza Strain(s)IC50 (nM)Reference(s)
Baloxavir acidInfluenza A (H1N1, H3N2)1.4 - 3.1[4]
Baloxavir acidInfluenza B4.6 - 8.2[4]
L-735,882Influenza Endonuclease1100[8]
Compound 23PA Endonuclease0.047[8]
LuteolinPA Endonuclease73[9]
RO-7Influenza A and B virusesSubmicromolar to nanomolar EC50 values[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to determine the inhibitory activity of endonuclease inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay

This assay measures the cleavage of a dual-labeled nucleic acid substrate.[1][11]

Materials:

  • Purified influenza virus PA N-terminal domain (PAN).

  • FRET-labeled DNA or RNA oligonucleotide substrate with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.

  • Assay Buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl, 1 mM MnCl2.

  • Test compounds (inhibitors) dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the purified PAN protein to the assay buffer.

  • Add the test compound to the wells containing the PAN protein and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET-labeled substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore over a time course.

  • The rate of increase in fluorescence, corresponding to the cleavage of the substrate and separation of the fluorophore and quencher, is proportional to the endonuclease activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled ligand from the endonuclease active site by a competitive inhibitor.[12][13]

Materials:

  • Purified influenza virus PA N-terminal domain (PAN).

  • Fluorescently labeled ligand (tracer) that binds to the endonuclease active site.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

  • Test compounds (inhibitors) dissolved in DMSO.

  • Black, low-volume 384-well microplates.

  • Plate reader equipped with fluorescence polarization optics.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the diluted test compounds to the wells of the microplate.

  • Add a solution of the PAN enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Add the fluorescently labeled tracer to each well.

  • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Measure the fluorescence polarization using the plate reader.

  • A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.

  • Calculate the percent inhibition and determine the IC50 value as described for the FRET assay.

Visualizing the Mechanism of Action

To better understand the biological processes targeted by these inhibitors, the following diagrams illustrate the influenza virus cap-snatching mechanism and the general workflow of the described experimental assays.

cap_snatching cluster_host_cell Host Cell Nucleus cluster_virus Influenza Virus cluster_polymerase RNA Polymerase Host pre-mRNA Host pre-mRNA Pol II Pol II Host pre-mRNA->Pol II Transcription Capped Fragment Capped Fragment Viral RNP Viral RNP Pol II->Viral RNP PB2 PB2 Viral RNP->PB2 binds cap via PA PA PA->Host pre-mRNA cleaves (Endonuclease Activity) PB1 PB1 Viral mRNA Viral mRNA PB1->Viral mRNA synthesizes PB2->PA presents to Capped Fragment->PB1 primes Inhibitor Inhibitor Inhibitor->PA blocks

Caption: Influenza Virus Cap-Snatching Mechanism and Point of Inhibition.

fret_assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Endonuclease Endonuclease Substrate FRET Substrate (Fluorophore-Quencher) Endonuclease->Substrate binds Cleavage Substrate->Cleavage Cleaved_F Fluorophore Cleavage->Cleaved_F Cleaved_Q Quencher Cleavage->Cleaved_Q Fluorescence Fluorescence (High Signal) Cleaved_F->Fluorescence Endonuclease_I Endonuclease Substrate_I FRET Substrate (Intact) Endonuclease_I->Substrate_I no binding Inhibitor Inhibitor Inhibitor->Endonuclease_I binds No_Fluorescence No Fluorescence (Low Signal) Substrate_I->No_Fluorescence

Caption: Principle of the FRET-Based Endonuclease Inhibition Assay.

fp_assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Endonuclease Endonuclease Tracer Fluorescent Tracer Endonuclease->Tracer binds Complex Large Complex (Slow Rotation) High_FP High Polarization Complex->High_FP Endonuclease_I Endonuclease Free_Tracer Free Tracer (Fast Rotation) Endonuclease_I->Free_Tracer displaced Inhibitor Inhibitor Inhibitor->Endonuclease_I binds Low_FP Low Polarization Free_Tracer->Low_FP

Caption: Principle of the Fluorescence Polarization (FP) Inhibition Assay.

Conclusion

This compound and its derivatives represent a potent class of influenza endonuclease inhibitors with demonstrated in vitro activity. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers in the field of antiviral drug discovery. The continued exploration of these and other novel endonuclease inhibitors is crucial for the development of next-generation influenza therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxypyrimidin-4(3H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) for 5-Hydroxypyrimidin-4(3H)-one before handling or disposal. This guide provides supplementary, detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations is mandatory.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₄H₄N₂O
Molecular Weight 96.09 g/mol
Melting Point 212-214°C[1]
Boiling Point 227.2±13.0 °C (Predicted)[1]
Density 1.293±0.06 g/cm³ (Predicted)[1]
Form Solid[1]
Color Light Beige to Beige[1]

Hazard Information and Safety Precautions

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood.[2][3] Wear appropriate PPE, including:

  • Safety glasses with side-shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to "Dispose of contents/container to an approved waste disposal plant"[2][3]. The following steps provide a detailed workflow for preparing the waste for collection by a certified chemical waste disposal service.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound.[2][3]

    • Place the collected solid into a clearly labeled, sealed container.

    • The container should be made of a material compatible with the chemical.

  • Contaminated Materials:

    • Any materials used in handling the compound (e.g., weighing paper, contaminated gloves, pipette tips) should be considered chemical waste.

    • Place these materials in a designated, sealed waste container.

  • Solutions:

    • Do not empty solutions containing this compound into drains.[2][3]

    • Collect all aqueous and organic solutions containing this compound in a separate, clearly labeled, and sealed waste container.

2. Waste Labeling:

  • Label all waste containers with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or lab group.

3. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[2][3]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2][3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Wash off immediately with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice/attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][3]

  • Ingestion: Clean mouth with water and get medical attention.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound waste_generated Waste Generated? start->waste_generated solid_waste Solid Waste (powder, contaminated items) waste_generated->solid_waste Yes liquid_waste Liquid Waste (solutions) waste_generated->liquid_waste Yes collect_solid Sweep and place in labeled, sealed container solid_waste->collect_solid collect_liquid Collect in labeled, sealed waste container (Do not pour down drain) liquid_waste->collect_liquid store Store in designated hazardous waste area collect_solid->store collect_liquid->store contact_ehs Contact EHS for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxypyrimidin-4(3H)-one. The following procedures and recommendations are based on best practices for handling similar pyrimidine derivatives and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Disclaimer: The information provided is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound when available and adhere to your institution's safety protocols. The toxicological properties of this specific compound may not have been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar pyrimidine compounds.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[1] A face shield should be worn over goggles during procedures with a high risk of splashing or explosion.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may offer short-term protection.[1][2] For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber).[2] Always inspect gloves for integrity before use.[1][2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter is recommended for solid compounds.[2]

Operational Plan for Handling

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Work in a well-ventilated area, ideally within a certified chemical fume hood.

  • Put on all required personal protective equipment as detailed in the table above.

  • Have all necessary equipment (e.g., spatulas, glassware, waste containers) prepared and within reach to minimize movement and potential for spills.

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not breathe in dust or vapors.[3]

  • Use clean, dry, and appropriate laboratory equipment.

  • Keep the container tightly closed when not in use.[5]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store the compound in a dry, cool, and well-ventilated place.[5]

  • Keep containers tightly closed and store locked up.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste.

Disposal Procedure:

  • Dispose of contents and containers to an approved waste disposal plant.[4][6]

  • Do not let the chemical enter the drains.[4][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handle1 Weighing & Dispensing prep3->handle1 Proceed to Handling handle2 Performing Experiment handle1->handle2 clean1 Segregate Waste (Solid, Contaminated PPE) handle2->clean1 Experiment Complete storage1 Store in Cool, Dry, Well-Ventilated Area handle2->storage1 If Not Fully Used clean2 Decontaminate Workspace clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 storage2 Keep Container Tightly Closed storage1->storage2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypyrimidin-4(3H)-one
Reactant of Route 2
5-Hydroxypyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.